molecular formula C7H6BrN3 B578394 N-Methyl-5-bromo-4,7-diazaindole CAS No. 1217090-32-8

N-Methyl-5-bromo-4,7-diazaindole

Cat. No.: B578394
CAS No.: 1217090-32-8
M. Wt: 212.05
InChI Key: HCNWBBQXABEWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5-bromo-4,7-diazaindole is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-methylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNWBBQXABEWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680925
Record name 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217090-32-8
Record name 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-5-bromo-4,7-diazaindole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 4,7-diazaindole (or pyrrolo[2,3-b]pyrazine) scaffold is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications, notably as kinase inhibitors. The introduction of a methyl group at the nitrogen of the pyrrole ring and a bromine atom at the 5-position can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and target selectivity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to aid researchers in its preparation and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1217090-32-8[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Alternate Name 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 5-bromo-4,7-diazaindole, followed by its N-methylation.

Step 1: Synthesis of 5-Bromo-4,7-diazaindole

A common route to 5-bromo-4,7-diazaindole involves the cyclization of a substituted pyrazine derivative.[2][3] The following protocol is based on a reported procedure.[2]

Experimental Protocol:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve potassium tert-butoxide (3.70 g, 33.0 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).

  • Addition of Precursor: Prepare a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (9.00 g, 33.0 mmol) in anhydrous THF (84 mL). Add this solution dropwise to the potassium tert-butoxide solution over a period of 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and filter the solid. Wash the filter cake with ethyl acetate (200 mL) and saturated brine (2 x 50 mL).

  • Extraction: Combine the aqueous phases and extract with ethyl acetate (2 x 60 mL).

  • Purification: Combine all organic phases and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1 v/v) eluent to yield 5-bromo-4,7-diazaindole as a yellow solid.[2]

Synthesis_Step1 reagents Potassium tert-butoxide in THF intermediate Reaction Mixture reagents->intermediate N2 atmosphere precursor 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in THF precursor->intermediate Dropwise addition, 30 min intermediate->intermediate product 5-Bromo-4,7-diazaindole intermediate->product Filtration, Extraction, Column Chromatography

Caption: Synthesis workflow for 5-Bromo-4,7-diazaindole.
Step 2: N-Methylation of 5-Bromo-4,7-diazaindole

Proposed Experimental Protocol (Adaptation):

  • Reaction Setup: In a resealable pressure tube, combine 5-bromo-4,7-diazaindole (1.0 mmol), a suitable base (e.g., Cs₂CO₃, 1.0 mmol), and [Cp*IrCl₂]₂ (1 mol%).

  • Solvent: Add methanol (5 mL) to the reaction mixture.

  • Reaction: Seal the tube and heat the mixture at 140 °C for 17 hours in the air.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Synthesis_Step2 start 5-Bromo-4,7-diazaindole reaction Reaction Mixture in Pressure Tube start->reaction reagents Methanol [Cp*IrCl2]2 (cat.) Base (e.g., Cs2CO3) reagents->reaction reaction->reaction product N-Methyl-5-bromo- 4,7-diazaindole reaction->product Work-up & Purification

Caption: Proposed workflow for N-methylation.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The expected characterization data, based on related compounds, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the diazaindole core and a singlet for the N-methyl group. The chemical shifts will be influenced by the bromine substituent and the positions of the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The signals for the carbon atoms attached to bromine and nitrogen will be of particular diagnostic value.

While experimental spectra for this compound are not publicly available, Table 2 provides predicted chemical shifts and data from structurally similar compounds for reference.[4]

Table 2: Expected and Reference NMR Data

NucleusExpected Chemical Shift Range (ppm)Reference Compound & Data (ppm)[4]
¹H NMR 5-Bromo-3-methyl-1H-indole
Aromatic CH7.92 (s, 1H), 7.73 (d, 1H), 7.29 (dd, 1H), 7.22 (d, 1H), 6.99 (s, 1H)
N-CH₃~3.5 - 4.0
¹³C NMR 5-Bromo-3-methyl-1H-indole
Aromatic C134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60
N-CH₃~30 - 35
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For this compound, the mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 212.05 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units should be observed for all bromine-containing fragments.

Biological Activity and Potential Applications

The azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The introduction of a bromine atom at the 5-position provides a handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to explore structure-activity relationships (SAR) and develop potent and selective inhibitors.

While specific biological data for this compound is not extensively reported, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate or a lead compound in drug discovery programs targeting various kinases.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The adaptable synthetic protocols and expected analytical data will be a useful resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this and related compounds for therapeutic applications. Further experimental validation of the proposed synthesis and detailed biological evaluation are warranted to fully elucidate the potential of this compound.

References

Spectroscopic Analysis of N-Methyl-5-bromo-4,7-diazaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-5-bromo-4,7-diazaindole, also known as 2-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine, is a heterocyclic organic compound with the chemical formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[1] Its structure, featuring a fused pyrrole and pyrazine ring system, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of a bromine atom and a methyl group on the diazaindole scaffold offers potential for further chemical modification and exploration of its biological activity.

This technical guide provides a summary of the expected spectroscopic data (NMR and MS) for this compound. Due to the limited availability of public experimental data for this specific compound, the spectral data presented herein is hypothetical and predicted based on the analysis of its structural analogue, 5-bromo-4,7-diazaindole, and general principles of spectroscopic interpretation for similar heterocyclic systems. This guide also outlines detailed experimental protocols for acquiring such data and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8 - 8.2s1H-6
~7.0 - 7.4d1H-2 or H-3
~6.5 - 6.9d1H-2 or H-3
~3.8 - 4.2s3N-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~145 - 155C-7a
~140 - 150C-5
~130 - 140C-3a
~120 - 130C-6
~110 - 120C-2 or C-3
~100 - 110C-2 or C-3
~30 - 40N-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
211/213[M]⁺Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine.
196/198[M - CH₃]⁺Loss of the N-methyl group.
132[M - Br]⁺Loss of the bromine atom.
104[M - Br - HCN]⁺Subsequent fragmentation of the diazaindole ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a high-quality 5 mm NMR tube using a clean pipette, ensuring no solid particles are transferred.

  • Cap the NMR tube and gently vortex to ensure a homogeneous solution.

2. ¹H NMR Data Acquisition (Typical parameters for a 500 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 0-12 ppm.

  • Temperature: 298 K (25 °C).

3. ¹³C NMR Data Acquisition (Typical parameters for a 125 MHz spectrometer):

  • Pulse Program: A standard proton-decoupled pulse program.

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): Typically 0-200 ppm.

4. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

1. Sample Introduction:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

2. Ionization and Analysis (Typical EI-MS parameters):

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

3. Data Interpretation:

  • Identify the molecular ion peak ([M]⁺). For this compound, this will appear as a pair of peaks of nearly equal intensity at m/z 211 and 213, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations include the loss of the methyl group and the bromine atom.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acq NMR Spectroscopy (1H, 13C, etc.) Dissolution->NMR_Acq NMR Tube MS_Acq Mass Spectrometry (EI, ESI, etc.) Dissolution->MS_Acq Direct Inlet/GC NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Verification NMR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Report Technical Report & Data Archiving Structure_Elucidation->Report

Caption: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the N-methylation of 5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4,7-diazaindole, also known as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, is a valuable building block in medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is a core component of numerous compounds investigated as kinase inhibitors and other therapeutic agents. N-methylation of this scaffold can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and selectivity for target proteins.

The key challenge in the N-alkylation of 4,7-diazaindole derivatives is controlling the regioselectivity, as there are two potentially reactive nitrogen atoms in the diazaindole ring system (N4 and N7). The alias for the N-methylated product, 2-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine, indicates that methylation occurs at the N5 position of the pyrrolo[2,3-b]pyrazine core, which corresponds to the N7 position in the 4,7-diazaindole nomenclature.

Reaction Pathway

The N-methylation of 5-bromo-4,7-diazaindole is anticipated to proceed via a two-step, one-pot reaction. The first step involves the deprotonation of the pyrrole nitrogen by a strong base to form a nucleophilic anion. The second step is the nucleophilic attack of this anion on a methylating agent.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 5-bromo-4,7-diazaindole 5-bromo-4,7-diazaindole Anion Deprotonated Anion 5-bromo-4,7-diazaindole->Anion Deprotonation Base Strong Base (e.g., NaH) MethylatingAgent Methylating Agent (e.g., Methyl Iodide) Product N-Methyl-5-bromo-4,7-diazaindole Anion->Product Methylation

Figure 1: General reaction pathway for the N-methylation of 5-bromo-4,7-diazaindole.

Experimental Protocol: A Representative Method

The following protocol is a representative procedure for the N-methylation of 5-bromo-4,7-diazaindole, adapted from analogous N-tosylation and N-alkylation reactions of similar heterocyclic compounds. Researchers should perform small-scale trials to optimize conditions for their specific needs.

Materials:

  • 5-bromo-4,7-diazaindole (2-bromo-5H-pyrrolo[2,3-b]pyrazine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes (for washing)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-bromo-4,7-diazaindole.

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Addition of Methylating Agent: Slowly add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-bromo-4,7-diazaindole in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at 0 °C for 30-60 min C->D E Add Methyl Iodide dropwise D->E F Warm to RT and stir for 2-16 h E->F G Quench with sat. NH4Cl (aq) F->G H Extract with EtOAc G->H I Wash with H2O and Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Silica Gel Column Chromatography K->L M Isolate Pure Product L->M

Figure 2: A typical experimental workflow for the N-methylation of 5-bromo-4,7-diazaindole.

Data Presentation

The following tables summarize the key chemical entities and representative reaction parameters for the N-methylation of 5-bromo-4,7-diazaindole.

Table 1: Properties of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-bromo-4,7-diazaindoleC₆H₄BrN₃198.02875781-43-4
This compoundC₇H₆BrN₃[1][2]212.051217090-32-8[1]

Table 2: Representative Reaction Parameters

ParameterConditionRationale / Notes
Base Sodium Hydride (NaH)A strong, non-nucleophilic base commonly used for deprotonating pyrrole nitrogens. Other strong bases like LDA or KHMDS could also be considered.
Methylating Agent Methyl Iodide (CH₃I)A highly reactive and common source of an electrophilic methyl group. Dimethyl sulfate is an alternative but is more toxic.
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the starting material and the intermediate anion. Anhydrous conditions are crucial to prevent quenching of the base.
Temperature 0 °C to Room TemperatureThe initial low temperature helps to control the exothermic deprotonation and subsequent alkylation. The reaction is then typically allowed to proceed to completion at room temperature.
Reaction Time 2 - 16 hoursThe reaction time will depend on the specific substrate and reaction scale. Monitoring by TLC or LC-MS is recommended to determine the point of completion.
Yield Not ReportedThe yield for this specific reaction is not available in the searched literature. Yields for analogous N-alkylation reactions can vary widely depending on the substrate and conditions but are often in the moderate to good range (50-90%).
Regioselectivity Predominantly N7-methylationBased on the alias of the product, methylation is expected to occur at the N7 position of the diazaindole ring system. The regioselectivity can be influenced by the choice of base and solvent.

Conclusion

The N-methylation of 5-bromo-4,7-diazaindole is a feasible and important synthetic step for the diversification of this privileged heterocyclic scaffold. While a specific, optimized protocol is not publicly available, the principles of N-alkylation of related heterocycles provide a strong foundation for developing a successful synthetic route. The key considerations for researchers are the use of anhydrous reaction conditions, the choice of a suitable strong base, and careful monitoring of the reaction to ensure complete conversion and to characterize the regiochemical outcome. The representative protocol and data presented in this guide offer a solid starting point for the synthesis and further investigation of this compound and its derivatives in drug discovery and development.

References

N-Methyl-5-bromo-4,7-diazaindole: A Core Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,7-diazaindole (or pyrrolo[2,3-b]pyrazine) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective binding to the hinge region of various kinases, making it a valuable starting point for drug discovery programs. The strategic introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. Furthermore, N-methylation of the diazaindole core can modulate the compound's physicochemical properties, such as solubility and cell permeability, and influence its binding affinity and selectivity for target kinases.

This technical guide provides a comprehensive overview of the synthesis and application of N-Methyl-5-bromo-4,7-diazaindole as a core intermediate in the development of kinase inhibitors. It details synthetic strategies, experimental protocols, and the structure-activity relationships of resulting compounds.

The 4,7-Diazaindole Core in Kinase Inhibition

The nitrogen atoms in the 4,7-diazaindole ring system play a crucial role in its function as a kinase inhibitor scaffold. They can act as hydrogen bond donors and acceptors, forming key interactions with the amino acid residues in the ATP-binding pocket of kinases. This bidentate hydrogen bonding pattern is a hallmark of many successful kinase inhibitors.

The bromine atom at the 5-position serves as a key functionalization point. It readily participates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a diverse range of substituents. This chemical tractability is instrumental in exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the inhibitor.

N-methylation of the pyrrole nitrogen can have several effects. It can prevent the formation of a hydrogen bond at that position, which may be desirable for targeting specific kinase conformations. It can also improve metabolic stability and alter the compound's overall lipophilicity and membrane permeability, which are critical pharmacokinetic properties.

Synthesis of the this compound Core

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively reported in publicly available literature, its synthesis can be conceptualized through a multi-step process starting from commercially available precursors. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthetic Workflow start 2-Amino-5-bromopyrazine step1 Sonogashira Coupling (e.g., with Trimethylsilylacetylene) start->step1 step2 Deprotection & Cyclization (e.g., with TBAF or base) step1->step2 step3 N-Methylation (e.g., with Methyl Iodide and Base) step2->step3 product This compound step3->product

A plausible synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations involved in the synthesis and functionalization of the this compound core. These protocols are based on similar transformations reported for related azaindole and bromo-heterocycle systems and may require optimization for specific substrates.

General Procedure for N-Methylation of 5-bromo-4,7-diazaindole
  • Materials: 5-bromo-4,7-diazaindole, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)), methyl iodide (CH3I), and an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).

  • Procedure:

    • To a solution of 5-bromo-4,7-diazaindole (1.0 eq) in the anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Materials: this compound, an appropriate aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-10 mol%), a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq), and a suitable solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system to the vessel.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or preparative HPLC.

Application in Kinase Inhibitor Synthesis: A Case Study on BRAF Inhibitors

The 7-azaindole scaffold is a key component of the FDA-approved drug Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is prevalent in many cancers, particularly melanoma. While Vemurafenib itself does not contain a 4,7-diazaindole core, the principles of its design and its mechanism of action provide a valuable framework for the development of novel kinase inhibitors based on the this compound scaffold.

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. Inhibitors targeting this mutated kinase can effectively block this aberrant signaling.

BRAF V600E Signaling Pathway

G cluster_pathway BRAF V600E Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of upstream signals MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, and Differentiation Transcription->Proliferation Inhibitor N-Methyl-4,7-diazaindole -based Inhibitor Inhibitor->BRAF_V600E Inhibition

The constitutively active BRAF V600E signaling pathway and the point of intervention for targeted inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Data

While specific data for kinase inhibitors derived directly from this compound is limited in the public domain, we can extrapolate from related 7-azaindole-based inhibitors to guide future design. The following table summarizes representative data for 7-azaindole derivatives targeting various kinases.

Kinase TargetScaffoldR-Group at 5-positionIC50 (nM)Reference
BRAF V600E7-AzaindoleSubstituted Phenyl31[1]
c-Met4-AzaindoleN-nitrobenzenesulfonyl20[2]
DYRK1A7-AzaindoleDi-arylated-[2]
ALK7-AzaindoleDisubstituted imidazole-[3]
CDK9/CyclinT7-AzaindoleBenzocycloalkanone14 (for Haspin)[4]
PAK14-AzaindoleAminopyrazole<10 (Ki)[5]
ROCK7-AzaindoleThiazole-[6]

Note: The IC50 values are indicative and depend on the specific assay conditions. The absence of a value indicates that it was not specified in the cited source.

The data suggests that the nature of the substituent introduced at the 5-position via coupling to the bromo-intermediate is critical for determining both the potency and selectivity of the resulting inhibitor. The choice of the aryl or heteroaryl group allows for probing different sub-pockets of the kinase active site, leading to optimized interactions and improved biological activity.

Conclusion

This compound represents a promising and versatile scaffold for the synthesis of novel kinase inhibitors. Its inherent ability to engage with the kinase hinge region, combined with the synthetic flexibility offered by the bromine handle and the modulatory effects of N-methylation, provides a powerful platform for drug discovery. The generalized synthetic protocols and the understanding of the structure-activity relationships of related compounds presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this core structure in developing next-generation targeted therapies. Further investigation into the synthesis and biological evaluation of kinase inhibitors derived from this specific scaffold is warranted to fully realize its therapeutic potential.

References

Unlocking Therapeutic Potential: A Technical Guide to the Applications of Substituted 4,7-Diazaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,7-diazaindole, also commonly referred to as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as an effective hinge-binding motif for a variety of enzymes, particularly kinases. The strategic placement of nitrogen atoms within the bicyclic system enhances its hydrogen bonding capabilities and improves key physicochemical properties such as solubility, setting it apart from the parent indole core. This unique combination of features has led to the exploration and development of substituted 4,7-diazaindole derivatives across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the current and emerging applications of this versatile scaffold, with a focus on its utility in the development of kinase inhibitors, antiviral agents, and treatments for central nervous system (CNS) disorders. We will delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Kinase Inhibition: A Dominant Application

The ability of the 4,7-diazaindole core to mimic the ATP binding motif has made it a cornerstone in the design of kinase inhibitors for various diseases, most notably cancer. The pyridine nitrogen in the scaffold can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site. This section will explore the application of 4,7-diazaindole derivatives as inhibitors of several key kinases.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. Substituted 4,7-diazaindoles have been designed to competitively inhibit the ATP binding site of c-Met, thereby blocking these downstream oncogenic signals.

cMet_Pathway cluster_kinase Kinase Domain HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates ATP ATP ADP ADP ATP->ADP AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Diazaindole 4,7-Diazaindole Inhibitor Diazaindole->cMet Inhibits ATP Binding

Figure 1. Simplified c-Met Signaling Pathway and Inhibition by 4,7-Diazaindoles.

The following table summarizes the in vitro activity of representative 4,7-diazaindole-based c-Met inhibitors.

Compound IDc-Met IC50 (nM)Cellular Assay IC50 (nM)Reference
Compound 1 30150 (A549 cells)[1]
Compound 2 1.06Not Reported[1]
Foretinib 14Not Reported[1]
TGF-β Receptor I (TGFβRI) Kinase Inhibitors

The transforming growth factor-β (TGF-β) signaling pathway is a pleiotropic regulator of cellular processes, including proliferation, differentiation, and immune responses.[2] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but promotes tumor progression and metastasis in later stages by inducing epithelial-mesenchymal transition (EMT) and suppressing the anti-tumor immune response.[2]

TGF-β signaling is initiated by the binding of the TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). Activated TGFβRI phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. 4,7-Diazaindole derivatives have been developed to inhibit the kinase activity of TGFβRI, thereby blocking this signaling cascade.[2]

TGFbeta_Pathway cluster_kinase Kinase Domain TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates ATP ATP ADP ADP ATP->ADP pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene Diazaindole 4,7-Diazaindole Inhibitor Diazaindole->TGFbRI Inhibits

Figure 2. TGF-β Signaling Pathway and Inhibition by 4,7-Diazaindoles.

The following table presents the inhibitory activity of selected 4,7-diazaindole derivatives against TGFβRI.

Compound IDTGFβRI IC50 (nM)ALK5 IC50 (nM)Reference
Compound 3f 1.8Not Reported[2]
IN-1130 <50Not Reported
EW-7197 13Not Reported[3]
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[4] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[4] Overexpression of Cdc7 is observed in many cancer types, making it an attractive target for anticancer drug development.

The Cdc7-Dbf4 complex is essential for the transition from the G1 to the S phase of the cell cycle.[4] By phosphorylating multiple subunits of the MCM complex, Cdc7 triggers the unwinding of DNA at replication origins, allowing for the initiation of DNA synthesis.[4] Inhibition of Cdc7 kinase activity by 4,7-diazaindole derivatives prevents the firing of replication origins, leading to cell cycle arrest and apoptosis in cancer cells.

Cdc7_Pathway Cdc7 Cdc7 DDK DDK Complex Cdc7->DDK Dbf4 Dbf4 Dbf4->DDK MCM MCM Complex DDK->MCM Phosphorylates pMCM p-MCM Complex MCM->pMCM Replication DNA Replication Initiation pMCM->Replication Diazaindole 4,7-Diazaindole Inhibitor Diazaindole->DDK Inhibits

Figure 3. Role of Cdc7 in DNA Replication and its Inhibition.

The following table lists the inhibitory potencies of some 4,7-diazaindole-based Cdc7 inhibitors.

Compound IDCdc7 IC50 (nM)Selectivity vs. CDK2Reference
PHA-767491 10>10-fold
Compound 37 <100Not Reported
XL413 3>100-fold
Experimental Protocols: Kinase Inhibition Assays

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase (e.g., c-Met, TGFβRI, Cdc7)

  • Kinase-specific substrate

  • 4,7-diazaindole test compounds

  • ATP

  • Kinase buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a white assay plate, add the test compound, recombinant kinase, and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

ADPGlo_Workflow Start Start Prepare Prepare Kinase Reaction (Kinase, Substrate, Compound) Start->Prepare Initiate Initiate with ATP Incubate Prepare->Initiate Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate Initiate->Add_ADPGlo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate Add_ADPGlo->Add_Detection Measure Measure Luminescence Add_Detection->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Figure 4. Workflow for the ADP-Glo™ Kinase Assay.

Antiviral Applications

The 4,7-diazaindole scaffold has also shown promise in the development of antiviral agents, targeting various stages of the viral life cycle.

Anti-Influenza Virus Activity

Influenza viruses are a major cause of respiratory illness worldwide. The emergence of drug-resistant strains necessitates the development of new antiviral therapies.

The influenza virus replication cycle involves several key steps, including entry into the host cell, replication of the viral genome in the nucleus, and budding of new virions from the cell surface. Substituted 4,7-diazaindole derivatives have been investigated for their ability to inhibit viral entry by targeting the interaction between the viral spike protein and the host cell receptor.

Influenza_Lifecycle Virion Influenza Virion Attachment 1. Attachment & Entry (Endocytosis) Virion->Attachment Cell Host Cell Uncoating 2. Uncoating (vRNA release) Attachment->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding & Release Assembly->Budding Budding->Virion Diazaindole 4,7-Diazaindole Inhibitor Diazaindole->Attachment Inhibits

Figure 5. Influenza Virus Replication Cycle and Point of Inhibition.

The following table summarizes the antiviral activity of a representative 4,7-diazaindole derivative against influenza virus.

Compound IDInfluenza A (H1N1) EC50 (µM)Cytotoxicity CC50 (µM)Reference
JNJ-63623872 <1>10[5]
Experimental Protocols: Antiviral Assays

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Virus stock (e.g., Influenza A virus)

  • 4,7-diazaindole test compounds

  • Cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red or Crystal Violet)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Treatment and Virus Infection:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Add the virus suspension to all wells except the cell control wells.

    • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubation:

    • Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

  • Quantification of Cell Viability:

    • Remove the medium and stain the remaining viable cells with a suitable reagent (e.g., Crystal Violet).

    • After staining and washing, solubilize the dye and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

Central Nervous System (CNS) Disorders

The unique physicochemical properties of the 4,7-diazaindole scaffold, including its potential for blood-brain barrier penetration, have prompted its investigation for the treatment of CNS disorders.

Potential as Serotonergic and Dopaminergic Modulators

Serotonin (5-HT) and dopamine (DA) are key neurotransmitters involved in the regulation of mood, cognition, and motor function. Imbalances in these neurotransmitter systems are implicated in a range of psychiatric and neurological disorders, including depression, schizophrenia, and Parkinson's disease.

Serotonin and dopamine exert their effects by binding to a variety of G-protein coupled receptors (GPCRs) on the surface of neurons. These receptors, upon activation, trigger intracellular signaling cascades that modulate neuronal excitability and gene expression. The 4,7-diazaindole scaffold can be functionalized to create ligands with affinity and selectivity for specific serotonin and dopamine receptor subtypes.

Neurotransmitter_Signaling Neurotransmitter Serotonin or Dopamine Receptor GPCR (e.g., 5-HT or DA Receptor) Neurotransmitter->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Response Diazaindole 4,7-Diazaindole Ligand Diazaindole->Receptor Modulates

Figure 6. General G-Protein Coupled Receptor Signaling Pathway for Neurotransmitters.

Data on specific 4,7-diazaindole derivatives for CNS targets is still emerging. The table below provides a template for how such data would be presented.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference
Hypothetical-1 5-HT2A1550 (agonist)
Hypothetical-2 D225100 (antagonist)
Experimental Protocols: CNS Target Engagement

This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A or D2)

  • A high-affinity radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)

  • 4,7-diazaindole test compounds

  • Incubation buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in incubation buffer.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

Substituted 4,7-diazaindoles have firmly established themselves as a versatile and valuable scaffold in drug discovery. Their success as kinase inhibitors is well-documented, with numerous compounds demonstrating potent and selective activity against a range of cancer-related targets. The exploration of their potential as antiviral and CNS-active agents is a rapidly evolving field with promising initial findings. The ability to readily functionalize the 4,7-diazaindole core allows for the fine-tuning of pharmacological and pharmacokinetic properties, paving the way for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic system.

References

The Strategic Role of N-Methyl-5-bromo-4,7-diazaindole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as privileged structures in drug design. Among these, the azaindole core has emerged as a significant framework, particularly in the development of kinase inhibitors. This technical guide delves into the specifics of a key intermediate, N-Methyl-5-bromo-4,7-diazaindole , outlining its synthesis, physicochemical properties, and its strategic application in the synthesis of potential drug candidates.

Physicochemical Properties and Synthesis

This compound is a halogenated azaindole derivative with the chemical formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . Its CAS number is 1217090-32-8. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, making it an attractive building block for creating diverse chemical libraries. The N-methylation of the diazaindole core can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1217090-32-8
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol

Application as a Key Intermediate in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The azaindole scaffold itself is a well-established pharmacophore in many kinase inhibitors, mimicking the adenine core of ATP and forming crucial hydrogen bond interactions within the kinase hinge region. The N-methyl group can further modulate the electronic properties and conformational flexibility of the molecule, potentially leading to improved potency and selectivity.

Diagram 1: General Synthetic Utility of this compound

G A This compound B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R-NH2, Pd catalyst) A->C D Other Cross-Coupling Reactions A->D E Diverse Library of Substituted N-Methyl-4,7-diazaindoles B->E C->E D->E F Lead Optimization E->F G Drug Candidates (e.g., Kinase Inhibitors) F->G G cluster_0 Compound Synthesis cluster_1 Biological Evaluation A This compound B Cross-Coupling Reaction A->B C Purification & Characterization B->C D Kinase Activity Assay (e.g., IC50 determination) C->D Test Compound E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies E->F G Lead Candidate Selection F->G Data Analysis & SAR

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of N-Methyl-5-bromo-4,7-diazaindole with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, a critical process in drug discovery and development. The functionalization of the azaindole scaffold is of significant interest due to its prevalence in biologically active compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst.[1][2] The presence of the N-methyl group on the diazaindole core can lead to cleaner reactions and higher yields compared to its N-H counterpart by preventing potential side reactions.[3]

Data Presentation: Comparative Reaction Conditions

The successful Suzuki coupling of bromo-azaindole derivatives is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes various reported conditions for Suzuki couplings of structurally similar 5-bromo-N-heterocycles, providing a valuable reference for optimizing the reaction with this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateReference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[4][5]
Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water3718High5-bromoindole[1]
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.5-0.785-985-bromo-spiro[indole-piperidin]-6'-one[6]
Pd₂(dba)₃ / SPhosK₂CO₃Dioxane1001267-936-chloro-3-iodo-N-protected 7-azaindole[7][8]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OReflux20-30Moderate-Good4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide[9]

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Methyl-5-aryl-4,7-diazaindole.[2][7]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-X Pd0->ArPdBr Ar-X OxAdd Oxidative Addition ArPdArB Ar-Pd(II)L_n-Ar' ArPdBr->ArPdArB Ar'B(OH)₂ Base Transmetalation Transmetalation ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product RedElim Reductive Elimination ArX Ar-X (this compound) ArBOH Ar'B(OH)₂ (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product: N-Methyl-5-aryl-4,7-diazaindole purify->product

Caption: Generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the comparative data table. Increasing the reaction temperature or time may also improve conversion.[10]

  • Side Products: The formation of side products such as debrominated starting material or homocoupled boronic acid can occur. To minimize these, ensure all reagents and solvents are of high purity and thoroughly degassed. Using a slightly lower catalyst loading can sometimes reduce homocoupling.[10]

  • Purification: The polarity of the final product will vary depending on the coupled aryl group. A systematic screening of solvent systems for column chromatography is recommended for optimal separation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of a wide array of arylamines and their heteroaromatic analogs, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The 4,7-diazaindole (or 1H-pyrrolo[2,3-b]pyrazine) scaffold is of significant interest in medicinal chemistry due to its isosteric relationship with indole and its capacity for diverse biological activities. The N-methylation of this scaffold can further modulate its physicochemical properties.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of "N-Methyl-5-bromo-4,7-diazaindole," a key intermediate for the synthesis of novel substituted aminodiazaindoles. The protocols and data presented herein are based on established methodologies for structurally related heteroaryl bromides and serve as a comprehensive guide for researchers in the field.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps.[1] It begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. The subsequent coordination of the amine nucleophile to the palladium(II) center, followed by deprotonation by a base, forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The judicious selection of the palladium source, phosphine ligand, base, and solvent is critical for achieving high efficiency and broad substrate scope.[2]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. These conditions are extrapolated from successful reactions with analogous N-substituted bromo-azaindoles.[2]

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001285-95
2p-MethoxyanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001280-90
3BenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001675-85
4n-ButylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001870-80

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001090-98
2PiperidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001088-96
3N-MethylpiperazinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001285-95
4IndolinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001480-90

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture.

  • Anhydrous solvents are crucial for the success of the reaction.

  • The choice of ligand and base may require optimization depending on the specific amine coupling partner.

Detailed Protocol for a Typical Reaction:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the time indicated in the tables, or until reaction completion is observed by TLC or LC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-N-Methyl-5-amino-4,7-diazaindole.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Ligand_Exchange Ligand Exchange Ar-Pd(II)L2-Br->Ligand_Exchange [Ar-Pd(II)L(H2NR)]+Br- [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ Ligand_Exchange->[Ar-Pd(II)L(H2NR)]+Br- Deprotonation Deprotonation (Base) [Ar-Pd(II)L(H2NR)]+Br-->Deprotonation Ar-Pd(II)L-NHR Ar-Pd(II)(L)-NHR Deprotonation->Ar-Pd(II)L-NHR Reductive_Elimination Reductive Elimination Ar-Pd(II)L-NHR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR Ar-NHR Reductive_Elimination->Ar-NHR Ar-Br N-Methyl-5-bromo- 4,7-diazaindole Ar-Br->Oxidative_Addition H2NR Amine H2NR->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Amine, Base, Pd₂(dba)₃, Xantphos start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atm add_solvent Add Anhydrous Dioxane inert_atm->add_solvent heating Heat Reaction Mixture (100 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up (Dilute, Filter, Wash, Dry) monitoring->workup purification Purification (Flash Column Chromatography) workup->purification product Pure Product purification->product end End product->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling functionalization of N-Methyl-5-bromo-4,7-diazaindole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the diazaindole scaffold in biologically active molecules. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are based on established methodologies for structurally similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1] For the functionalization of the this compound core, these reactions provide a powerful platform for the introduction of a wide array of substituents at the C5-position, facilitating the exploration of chemical space in drug discovery programs.

The general workflow for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or coordination and deprotonation of an amine (for Buchwald-Hartwig), and culminates in reductive elimination to yield the desired product and regenerate the active palladium(0) species.[1]

G This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-Br Complex Aryl-Pd(II)-Br Complex Oxidative Addition->Aryl-Pd(II)-Br Complex Transmetalation / Insertion / N-Coordination Transmetalation / Insertion / N-Coordination Aryl-Pd(II)-Br Complex->Transmetalation / Insertion / N-Coordination Coupling Partner Coupling Partner Coupling Partner->Transmetalation / Insertion / N-Coordination Aryl-Pd(II)-R Complex Aryl-Pd(II)-R Complex Transmetalation / Insertion / N-Coordination->Aryl-Pd(II)-R Complex Reductive Elimination Reductive Elimination Aryl-Pd(II)-R Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Functionalized Product Functionalized Product Reductive Elimination->Functionalized Product

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-methyl-4,7-diazaindoles

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[2] This reaction is widely used to introduce aryl or heteroaryl substituents.

Representative Reaction Conditions:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95 (Est.)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane100880-90 (Est.)
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101675-85 (Est.)

Yields are estimated based on similar heterocyclic systems and should be considered as a starting point for optimization.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable), followed by the degassed solvent.

  • Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Add Solids Add Diazaindole, Boronic Acid, Base Inert Atmosphere Evacuate/Backfill with Argon (3x) Add Solids->Inert Atmosphere Add Liquids Add Catalyst, Ligand, Solvent Inert Atmosphere->Add Liquids Heat & Stir Heat and Stir Add Liquids->Heat & Stir Monitor Monitor by TLC/LC-MS Heat & Stir->Monitor Cool & Quench Cool to RT, Dilute with EtOAc, Wash with H₂O/Brine Monitor->Cool & Quench Dry & Concentrate Dry over Na₂SO₄, Concentrate Cool & Quench->Dry & Concentrate Chromatography Column Chromatography Dry & Concentrate->Chromatography Pure Product Pure Product Chromatography->Pure Product G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck This compound This compound 5-Aryl Product 5-Aryl Product This compound->5-Aryl Product Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Aryl Product N-Methyl-5-bromo-4,7-diazaindole_2 This compound 5-Amino Product 5-Amino Product N-Methyl-5-bromo-4,7-diazaindole_2->5-Amino Product Pd Catalyst, Ligand, Base Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->5-Amino Product N-Methyl-5-bromo-4,7-diazaindole_3 This compound 5-Alkynyl Product 5-Alkynyl Product N-Methyl-5-bromo-4,7-diazaindole_3->5-Alkynyl Product Pd/Cu Catalyst, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->5-Alkynyl Product N-Methyl-5-bromo-4,7-diazaindole_4 This compound 5-Alkenyl Product 5-Alkenyl Product N-Methyl-5-bromo-4,7-diazaindole_4->5-Alkenyl Product Pd Catalyst, Base Alkene Alkene Alkene->5-Alkenyl Product

References

Application Notes and Protocols for the Synthesis of 5-substituted "N-Methyl-4,7-diazaindole" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 5-substituted N-Methyl-4,7-diazaindole derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The protocols outlined below describe a two-step synthetic sequence involving the N-methylation of a 4,7-diazaindole core followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse substituents at the 5-position.

Introduction

The 4,7-diazaindole (or 1H-pyrrolo[2,3-b]pyrazine) scaffold is a privileged heterocyclic motif in drug discovery due to its ability to mimic purines and indoles, enabling it to interact with a wide range of biological targets. Substitution at the 5-position allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. N-methylation of the pyrrole nitrogen can further modulate the compound's physicochemical properties, such as solubility and metabolic stability. The synthetic route described herein is a versatile and efficient method for accessing a library of novel 5-substituted N-Methyl-4,7-diazaindole derivatives. These compounds have shown promise as inhibitors of various protein kinases, including the PIM kinase family, which are implicated in various cancers.

Synthetic Workflow

The overall synthetic strategy involves two key transformations:

  • N-Methylation: The pyrrole nitrogen of 5-bromo-4,7-diazaindole is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

  • Suzuki-Miyaura Cross-Coupling: The resulting N-Methyl-5-bromo-4,7-diazaindole is then coupled with a variety of boronic acids or esters in the presence of a palladium catalyst to introduce diverse aryl or heteroaryl substituents at the 5-position.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Suzuki-Miyaura Coupling 5-Bromo-4,7-diazaindole 5-Bromo-4,7-diazaindole This compound This compound 5-Bromo-4,7-diazaindole->this compound NaH, CH3I DMF, 0 °C to rt 5-Aryl/Heteroaryl-N-methyl-4,7-diazaindole 5-Aryl/Heteroaryl-N-methyl-4,7-diazaindole This compound->5-Aryl/Heteroaryl-N-methyl-4,7-diazaindole Pd Catalyst, Base Solvent, Heat Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl\nBoronic Acid->5-Aryl/Heteroaryl-N-methyl-4,7-diazaindole

Synthetic workflow for 5-substituted N-Methyl-4,7-diazaindole derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of commercially available 5-bromo-4,7-diazaindole.

Materials:

  • 5-Bromo-4,7-diazaindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a stirred solution of 5-bromo-4,7-diazaindole (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 5-Aryl-N-methyl-4,7-diazaindole via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (0.02 - 0.10 eq.)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle or microwave reactor

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

  • Add the palladium catalyst (and ligand, if necessary).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes, or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. For microwave-assisted reactions, heat to the specified temperature for a shorter duration (e.g., 30-60 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid palladium catalyst was used, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted N-Methyl-4,7-diazaindole derivative.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling reaction on related 5-bromo-azaindole scaffolds. These conditions can serve as a starting point for the optimization of the synthesis of 5-substituted N-Methyl-4,7-diazaindole derivatives.

Table 1: Screening of Palladium Catalysts for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTime (h)Yield (%)
1Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane295
2Pd(PCy₃)₂-K₂CO₃Dimethoxyethane465
3Pd(PPh₃)₄-K₂CO₃Dimethoxyethane422
4Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1291-99

Data adapted from studies on similar 5-bromo-aza-indole substrates.

Table 2: Examples of Suzuki-Miyaura Coupling with Various Boronic Acids

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.581
23-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.6781
3Thiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.6782
4N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295

Data adapted from studies on similar 5-bromo-aza-indole substrates.

Potential Applications and Signaling Pathway

Derivatives of the 4,7-diazaindole scaffold have been identified as potent inhibitors of various protein kinases, including the PIM (Proviral Integration site for Moloney murine leukemia virus) kinases. The PIM kinase family (PIM1, PIM2, and PIM3) are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is associated with a variety of cancers, making them attractive targets for therapeutic intervention.[1][2]

The PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are regulated at the transcriptional level.[3][4] Once expressed, PIM kinases phosphorylate a number of downstream targets to promote cell survival and proliferation. By inhibiting PIM kinases, 5-substituted N-Methyl-4,7-diazaindole derivatives can potentially block these pro-tumorigenic signaling cascades.

G cluster_upstream Upstream Regulation cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Kinase PIM_Kinase STAT->PIM_Kinase Transcriptional Upregulation BAD BAD PIM_Kinase->BAD Phosphorylation (Inhibition) p21_p27 p21_p27 PIM_Kinase->p21_p27 Phosphorylation (Inhibition) MYC MYC PIM_Kinase->MYC Phosphorylation (Activation) Apoptosis Apoptosis BAD->Apoptosis Inhibition Cell_Cycle_Progression Cell_Cycle_Progression p21_p27->Cell_Cycle_Progression Inhibition Proliferation Proliferation MYC->Proliferation 5-substituted\nN-Methyl-4,7-diazaindole 5-substituted N-Methyl-4,7-diazaindole 5-substituted\nN-Methyl-4,7-diazaindole->PIM_Kinase Inhibition

PIM kinase signaling pathway and the inhibitory action of 5-substituted N-Methyl-4,7-diazaindole derivatives.

Conclusion

The synthetic protocols and data presented in this document provide a comprehensive guide for the preparation of 5-substituted N-Methyl-4,7-diazaindole derivatives. The versatility of the Suzuki-Miyaura coupling allows for the generation of a diverse library of compounds for biological screening. The potential of these compounds as PIM kinase inhibitors highlights their importance in the development of novel anticancer therapeutics. Researchers are encouraged to use these methods as a foundation for the synthesis and exploration of this promising class of molecules.

References

Application Notes and Protocols: The Role of N-Substituted 5-bromo-4,7-diazaindoles in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors, playing a pivotal role in immune response, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative disorders, and cancers. Consequently, the development of small molecule JAK inhibitors has emerged as a significant therapeutic strategy.

A key structural motif employed in the synthesis of several potent and selective JAK inhibitors is the 4,7-diazaindole (pyrrolo[2,3-b]pyrazine) scaffold. This heterocyclic core serves as a versatile template for designing molecules that can effectively target the ATP-binding site of JAK kinases. Specifically, N-substituted 5-bromo-4,7-diazaindole derivatives are crucial intermediates, where the bromine atom provides a handle for introducing further molecular complexity through cross-coupling reactions, and the N-substituent can modulate the physicochemical properties and reactivity of the molecule.

This document provides detailed application notes and protocols for the synthesis of a prominent JAK inhibitor, Upadacitinib, utilizing an N-substituted 5-bromo-4,7-diazaindole intermediate. While the user specified "N-Methyl-5-bromo-4,7-diazaindole," the synthesis of Upadacitinib, a selective JAK1 inhibitor, predominantly employs the N-Tosyl analogue. The tosyl group serves as a robust protecting group for the diazaindole nitrogen, enabling high-yielding subsequent transformations. This document will detail the synthesis via the N-Tosyl intermediate and also provide a protocol for the synthesis of the N-Methyl variant, along with a discussion of its potential application.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_jak Cytoplasm cluster_stat Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization   & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. JAK Activation   (Phosphorylation) pJAK->Receptor 4. Receptor   Phosphorylation pJAK->STAT 6. STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 7. STAT Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation Synthetic_Workflow Start Starting Materials Intermediate1 5-bromo-4,7-diazaindole Start->Intermediate1 Synthesis Intermediate2 N-Tosyl-5-bromo- 4,7-diazaindole Intermediate1->Intermediate2 Tosylation Intermediate3 Coupled Intermediate Intermediate2->Intermediate3 Coupling Reaction Final_Product Upadacitinib Intermediate3->Final_Product Deprotection & Functionalization

Application Notes and Protocols for Sonogashira Coupling of N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Sonogashira coupling reaction on N-Methyl-5-bromo-4,7-diazaindole. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely utilized in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The protocols outlined below are based on established methodologies for similar heterocyclic compounds and provide a strong starting point for reaction optimization.[4][5]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

General Reaction for Sonogashira Coupling

Experimental Protocols

Two primary protocols are presented: a standard Sonogashira protocol employing a copper(I) co-catalyst and a copper-free protocol, which can be advantageous for substrates sensitive to copper.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of various terminal alkynes with this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add the palladium catalyst (see Table 1 for loading recommendations).

  • Add Copper(I) iodide (CuI) (see Table 1 for loading recommendations).

  • Add the anhydrous solvent.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-activation.

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Add the amine base (2.0-3.0 equiv).

  • Heat the reaction mixture to the desired temperature (see Table 1 for recommendations) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates where copper-catalyzed side reactions, such as alkyne homocoupling, are a concern.[6][7]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.

  • Add this compound (1.0 equiv).

  • Add the base (see Table 2 for recommendations).

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (see Table 2 for recommendations) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Sonogashira coupling of this compound based on literature for similar azaindole substrates.[4][5] Optimization of these parameters may be necessary to achieve the best results for a specific alkyne.

Table 1: Recommended Conditions for Copper-Catalyzed Sonogashira Coupling

ParameterRecommended RangeNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%
Copper(I) Iodide (CuI) 1-10 mol%Co-catalyst
Base Et₃N, DIPEA2.0-3.0 equiv
Solvent DMF, THFAnhydrous
Temperature Room Temperature to 80 °CSubstrate dependent
Alkyne 1.1-1.5 equiv

Table 2: Recommended Conditions for Copper-Free Sonogashira Coupling

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, (AllylPdCl)₂1-5 mol%
Ligand P(t-Bu)₃, SPhos, XPhos2-10 mol%
Base K₂CO₃, Cs₂CO₃2.0-3.0 equiv
Solvent MeCN, Dioxane, TolueneAnhydrous
Temperature 60-120 °CSubstrate dependent
Alkyne 1.1-1.5 equiv

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling reaction.

Sonogashira_Workflow reagents Combine Reactants (this compound, Alkyne, Base) catalyst Add Catalyst System (Pd Catalyst, Ligand, +/- CuI) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Inert Atmosphere & Heat solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Sonogashira Coupling Experimental Workflow

Catalytic Cycle of the Sonogashira Reaction

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Cu-Alkyne) pd_complex->transmetalation alkyne_complex Ar-Pd(II)-Alkyne(L₂) transmetalation->alkyne_complex Cu-Alkyne reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Alkyne reductive_elimination->product cu_cycle Copper Cycle: Alkyne + CuX -> Cu-Alkyne

References

Application Notes and Protocols for the Heck Reaction of N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool in modern organic synthesis. These application notes provide a detailed protocol for the Heck reaction of "N-Methyl-5-bromo-4,7-diazaindole," a key intermediate in the development of various therapeutic agents. The introduction of a vinyl group at the C5 position of the diazaindole core opens avenues for further functionalization and the synthesis of complex, biologically active molecules.

Overview of the Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is highly versatile and tolerates a wide range of functional groups, making it a staple in medicinal chemistry for the synthesis of substituted alkenes. For heteroaromatic compounds like this compound, the Heck reaction provides a direct method for C-C bond formation at the brominated position.

Data Presentation: Typical Heck Reaction Conditions and Expected Yields

The success of the Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. Below is a table summarizing typical conditions for the Heck coupling of aryl bromides, including heteroaryl bromides, with various alkenes. These conditions are adaptable for the specific substrate this compound.

EntryAlkene Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10012-24High
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97 (for similar aryl bromides)[2]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012High (general conditions)[2]
4Acrylamide[SIPr·H][Pd(η³-2-Me-allyl)Cl] (1.4)-K₂CO₃ (2)DMF10020Moderate to Good (for aryl halides)[2]
5StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with styrene as a representative alkene coupling partner.

Materials:
  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Reaction Setup and Procedure:
  • Preparation: To a dry Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Subsequently, add triethylamine (2.0 equiv) and styrene (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Methyl-5-vinyl-4,7-diazaindole.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)(L)₂-X Oxidative_Addition->R-Pd(II)-X Alkene_Coordination Alkene Coordination R-Pd(II)-X->Alkene_Coordination Alkene Alkene_Complex R-Pd(II)(alkene)(L)-X Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Intermediate R-alkene-Pd(II)(L)₂-X Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product-Pd(II)(H)(L)₂-X Beta_Hydride_Elimination->Product_Complex Product Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 HX + Base-H⁺

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Heck reaction as described in the protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reactants 1. Add this compound, Pd(OAc)₂, and P(o-tol)₃ to flask Inert_Atmosphere 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Add_Reactants->Inert_Atmosphere Add_Solvents_Reagents 3. Add DMF, Et₃N, and Styrene Inert_Atmosphere->Add_Solvents_Reagents Heat_Stir 4. Heat to 100°C and Stir (12-24h) Add_Solvents_Reagents->Heat_Stir Monitor_Reaction 5. Monitor by TLC/LC-MS Heat_Stir->Monitor_Reaction Cool_Filter 6. Cool to Room Temp. & Filter Monitor_Reaction->Cool_Filter Extract 7. Extraction with Ethyl Acetate Cool_Filter->Extract Dry_Concentrate 8. Dry and Concentrate Extract->Dry_Concentrate Purify 9. Purify by Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of N-Methyl-5-bromo-4,7-diazaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scalable synthesis of N-Methyl-5-bromo-4,7-diazaindole, a key intermediate in the development of novel therapeutics. The protocols outlined below are intended to guide researchers in the transition from laboratory-scale synthesis to larger-scale production suitable for preclinical and clinical studies.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. The 4,7-diazaindole scaffold, a bioisostere of purines, serves as a privileged structure for targeting the ATP-binding site of various kinases. The strategic placement of a methyl group on the indole nitrogen and a bromine atom at the 5-position allows for further structural modifications to enhance potency and selectivity.

This document details a two-step synthesis process for this compound, commencing with the synthesis of the precursor 5-bromo-4,7-diazaindole, followed by its N-methylation.

Synthesis of 5-bromo-4,7-diazaindole (Precursor)

The synthesis of 5-bromo-4,7-diazaindole can be achieved through a cyclization reaction. A laboratory-scale procedure has been reported, which can be adapted for scale-up.[3][4]

Experimental Protocol: Laboratory Scale

Reaction:

  • Reactants: 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, Potassium tert-butoxide

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: A solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in THF is added dropwise to a solution of potassium tert-butoxide in THF under an inert atmosphere (e.g., Nitrogen). The reaction mixture is stirred at room temperature and then refluxed. After cooling, the product is isolated by filtration and purified by column chromatography.[3][4]

Scale-up Considerations for 5-bromo-4,7-diazaindole Synthesis

Transitioning from a laboratory-scale to a pilot or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Parameters for Scale-up:

ParameterLaboratory Scale (Illustrative)Scale-up Considerations
Reactant Stoichiometry 1.0 - 1.2 equivalents of baseMaintain molar ratios; monitor for exotherms during addition.
Solvent Volume 10-20 mL/g of limiting reagentOptimize for efficient stirring and heat transfer; consider solvent recovery and recycling.
Reaction Temperature Room temperature to reflux (approx. 66°C for THF)Precise temperature control using jacketed reactors; monitor internal temperature.
Reaction Time 1-3 hoursMonitor reaction progress by in-process controls (e.g., HPLC, TLC) to determine endpoint.
Work-up and Isolation Filtration, Extraction, Column ChromatographyUse of larger filtration equipment (e.g., Nutsche filter); crystallization instead of chromatography for purification to improve throughput and reduce solvent waste.
Yield 76% (reported lab scale)[3]Yield optimization through process control and minimizing losses during transfers and isolation.
Purity >95% (after chromatography)Target >98% purity for subsequent steps; develop a crystallization method to achieve desired purity.

Workflow for Scale-up Synthesis of 5-bromo-4,7-diazaindole

G cluster_0 Step 1: Synthesis of 5-bromo-4,7-diazaindole Reactant_A 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine Reactor Jacketed Reactor Reactant_A->Reactor Reactant_B Potassium tert-butoxide Reactant_B->Reactor Solvent THF Solvent->Reactor Reaction Cyclization Reaction (Controlled Temperature) Reactor->Reaction Quench Quenching (e.g., with water) Reaction->Quench Isolation Filtration / Crystallization Quench->Isolation Product_1 5-bromo-4,7-diazaindole Isolation->Product_1

Caption: A generalized workflow for the scale-up synthesis of the precursor molecule.

N-Methylation of 5-bromo-4,7-diazaindole

The introduction of a methyl group onto the diazaindole nitrogen is a critical step in the synthesis of the final target compound.

Experimental Protocol: Proposed Scale-up Synthesis

Reaction:

  • Reactants: 5-bromo-4,7-diazaindole, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base: Strong base (e.g., Sodium hydride, Potassium carbonate)

  • Solvent: Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Procedure: To a solution of 5-bromo-4,7-diazaindole in an appropriate solvent, a base is added portion-wise at a controlled temperature. After deprotonation, the methylating agent is added, and the reaction is stirred until completion. The reaction is then quenched, and the product is isolated and purified.

Quantitative Data for Proposed Scale-up N-Methylation:

ParameterProposed Scale-up ValueRationale
Batch Size 1 kg of 5-bromo-4,7-diazaindoleA reasonable pilot-scale batch size.
Methylating Agent 1.1 - 1.5 equivalentsTo ensure complete conversion of the starting material.
Base 1.1 - 1.5 equivalentsTo facilitate complete deprotonation.
Solvent Volume 5 - 10 LTo ensure adequate mixing and heat dissipation.
Temperature 0 - 25 °CTo control the exothermic reaction and minimize side products.
Reaction Time 2 - 6 hoursMonitored by in-process controls.
Expected Yield 80 - 95%Based on typical N-methylation reactions of similar heterocycles.
Target Purity >99%Pharmaceutical intermediate quality.

Workflow for N-Methylation of 5-bromo-4,7-diazaindole

G cluster_1 Step 2: N-Methylation Starting_Material 5-bromo-4,7-diazaindole Reactor_2 Jacketed Reactor Starting_Material->Reactor_2 Base Base (e.g., NaH) Base->Reactor_2 Solvent_2 Aprotic Solvent (e.g., DMF) Solvent_2->Reactor_2 Deprotonation Deprotonation (Controlled Temperature) Reactor_2->Deprotonation Methylation N-Methylation Deprotonation->Methylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Methylation Quench_2 Quenching Methylation->Quench_2 Purification Crystallization / Purification Quench_2->Purification Final_Product N-Methyl-5-bromo- 4,7-diazaindole Purification->Final_Product G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N-Methyl-5-bromo- 4,7-diazaindole Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

References

Application Notes and Protocols for the Functionalization of N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective techniques for the chemical functionalization of N-Methyl-5-bromo-4,7-diazaindole, a key heterocyclic building block in medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions that have been successfully applied to structurally similar 5-bromo-azaindole and -diazaindole cores. While specific yields may vary, these methodologies offer a robust starting point for the synthesis of diverse derivatives.

Introduction

This compound is a versatile scaffold in drug discovery. The bromine atom at the C5 position serves as a convenient handle for introducing a wide range of molecular fragments through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic agents. The most prevalent and powerful of these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Key Functionalization Techniques

The functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. The general scheme for these transformations is depicted below:

G cluster_main Palladium-Catalyzed Functionalization of this compound A This compound C Functionalized Product A->C Base, Solvent, Heat B Coupling Partner (Boronic Acid/Ester, Alkyne, Amine) B->C Pd_cat Pd Catalyst + Ligand Pd_cat->C

Caption: General workflow for palladium-catalyzed functionalization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-diazaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq) or Pd(dppf)Cl₂ (0.05-0.10 eq), and a base such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or DME/H₂O 4:1).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Analogous 5-Bromo-azaindoles

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DME/H₂O85880-92
33-Pyridinylboronic acidPd(PPh₃)₄ (10)K₂CO₃1,4-Dioxane/H₂O1001675-88
4Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/EtOH/H₂O100670-85

Note: Yields are based on reactions with structurally similar 5-bromo-azaindole substrates and should be considered as a general guide.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira reaction facilitates the coupling of the bromo-diazaindole with a terminal alkyne, providing access to alkynyl-substituted derivatives. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) salt like CuI (0.04-0.10 eq).

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Degassing: Purge the mixture with an inert gas for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Table 2: Representative Conditions and Yields for Sonogashira Coupling of Analogous Bromo-heterocycles

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT680-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF50475-88
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT882-93
4(4-Methoxyphenyl)acetylenePd(dppf)Cl₂ (4)CuI (8)Et₃N1,4-Dioxane60578-89

Note: Yields are based on reactions with structurally similar bromo-heterocyclic substrates and should be considered as a general guide.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5 position. This reaction requires a palladium catalyst with a specialized phosphine ligand and a strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a phosphine ligand like Xantphos or BINAP (0.02-0.10 eq), and a strong base, typically sodium tert-butoxide (NaOtBu) (1.2-1.5 eq), to a dry reaction tube.

  • Solvent and Amine Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) followed by the amine (1.1-1.5 eq).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (usually 80-120 °C).

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of Analogous Bromo-azaindoles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (5)BINAP (10)Cs₂CO₃1,4-Dioxane1101870-85
3BenzylaminePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene901680-92
4N-MethylanilinePd(OAc)₂ (4)RuPhos (8)K₃PO₄1,4-Dioxane1002465-80

Note: Yields are based on reactions with structurally similar bromo-azaindole substrates and should be considered as a general guide.

G cluster_workflow Experimental Workflow for Functionalization Start Start: This compound Reaction_Setup Reaction Setup: - Add reagents - Add catalyst/ligand - Add base Start->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Degassing Inert Gas Purge Solvent_Addition->Degassing Reaction Heat and Stir Degassing->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Functionalized Product Purification->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The functionalization of this compound using palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel and diverse chemical entities. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are particularly valuable tools for medicinal chemists to rapidly generate libraries of compounds for biological screening. The protocols and data presented herein, while based on analogous systems, offer a strong foundation for the successful derivatization of this important heterocyclic core. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in N-Methyl-5-bromo-4,7-diazaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-5-bromo-4,7-diazaindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly low yields, in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I am observing very low to no product formation in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For heteroaromatic systems like diazaindoles, bulky and electron-rich ligands often give the best results.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider switching to a more robust system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos, XPhos, or a dialkylbiaryl phosphine ligand can be more effective.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base are important considerations.

    • Recommendation: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. For base-sensitive substrates, weaker bases like KF can be used, though this may require longer reaction times. Ensure the base is finely powdered and dry.

  • Solvent and Degassing: Oxygen can deactivate the palladium catalyst. It is essential to use anhydrous, degassed solvents.

    • Recommendation: Toluene, dioxane, and DMF are common solvents. Ensure they are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.

  • Starting Material Quality: Impurities in your this compound or the boronic acid/ester can poison the catalyst.

    • Recommendation: Ensure your starting materials are pure. Protodeboronation of the boronic acid can be a significant side reaction. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

  • Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield.

    • Recommendation: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition or side reactions. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

Q2: My Buchwald-Hartwig amination reaction is sluggish and gives a poor yield. How can I optimize it?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Here’s how to troubleshoot low yields with this compound:

  • Catalyst/Ligand System: The choice of ligand is paramount for successful amination.

    • Recommendation: For coupling with anilines or other amines, bulky, electron-rich phosphine ligands are generally preferred. Consider using ligands like XPhos, RuPhos, or BrettPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts like [Pd(XPhos) G3] can also be highly effective.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under an inert atmosphere. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, often requiring higher temperatures.

  • Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Recommendation: Toluene, dioxane, and THF are commonly used. Ensure the solvent is anhydrous and degassed.

  • Amine Coupling Partner: The nature of the amine can affect the reaction outcome.

    • Recommendation: Primary amines are generally more reactive than secondary amines. If coupling a challenging amine, increasing the amount of amine (1.5-2.0 equivalents) may improve the yield.

Q3: I am struggling with my Sonogashira coupling reaction. What are the key parameters to check?

A3: The Sonogashira coupling is an excellent method for forming C-C triple bonds. Here are some troubleshooting tips for this compound:

  • Catalyst System: This reaction typically employs a dual catalyst system.

    • Recommendation: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure the catalysts are of high quality.

  • Base and Solvent: An amine base is crucial for the reaction.

    • Recommendation: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as both the base and often as a co-solvent with solvents like THF or DMF. Ensure the amine is distilled and dry.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).

    • Recommendation: Rigorously exclude air from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly.

  • Alkyne Quality: Ensure the terminal alkyne is pure and free from any oxidizing impurities.

Data Presentation: Expected Yields for Coupling Reactions

The following tables summarize representative yields for common cross-coupling reactions with substrates similar to this compound. These should serve as a benchmark for your experiments.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-azaheterocycles with Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802~95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~90
33-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.5~85
4Pyridine-3-boronic acidNiCl₂(PCy₃)₂K₃PO₄t-amyl alcohol10012~88

Table 2: Buchwald-Hartwig Amination of 5-Bromo-azaheterocycles with Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene10018~88
2MorpholinePd(OAc)₂ / XPhosCs₂CO₃Dioxane10024~85
3BenzylaminePd₂(dba)₃ / RuPhosNaOtBuToluene8012~92
4Indole[Pd(tBu-XPhos)G1]KOHDioxane/H₂O6516~85

Table 3: Sonogashira Coupling of 5-Bromo-azaheterocycles with Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~93
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFReflux8High
41-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NDMF606~90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in the chosen solvent (e.g., toluene).

  • Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Finally, add the amine (1.1-1.5 equiv.) via syringe.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow cluster_actions Troubleshooting Steps start Low Yield Observed check_reagents 1. Check Starting Material Purity (Substrate, Reagent, Solvent) start->check_reagents check_conditions 2. Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions If pure optimize_catalyst 3. Optimize Catalyst System (Pd Source, Ligand) check_conditions->optimize_catalyst If correct optimize_base 4. Screen Different Bases (Strength, Solubility) optimize_catalyst->optimize_base If no improvement optimize_solvent 5. Test Alternative Solvents optimize_base->optimize_solvent If no improvement success Improved Yield optimize_solvent->success If successful

Troubleshooting workflow for low-yield coupling reactions.

Simplified c-Met Signaling Pathway

This compound is a precursor for inhibitors targeting kinases like c-Met, which is implicated in cancer.

cMet_Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Grb2_Sos Grb2/SOS P1->Grb2_Sos PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Inhibitor N-Methyl-5-substituted- 4,7-diazaindole (c-Met Inhibitor) Inhibitor->cMet Blocks Phosphorylation

Simplified c-Met signaling pathway and the point of inhibition.

Simplified ATR-Chk1 Signaling Pathway in Response to Replication Stress

Derivatives of this compound are also investigated as Chk1 inhibitors.

ATR_Chk1_Pathway DNA_Damage Replication Stress (e.g., DNA Damage) ATR ATR Kinase DNA_Damage->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates & Activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 Phosphorylates & Inhibits CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs Dephosphorylates & Activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Cdc25->CellCycleArrest Inhibition leads to CDKs->CellCycleArrest Promotes Cell Cycle Progression Inhibitor N-Methyl-5-substituted- 4,7-diazaindole (Chk1 Inhibitor) Inhibitor->Chk1 Inhibits

Simplified ATR-Chk1 signaling pathway and the point of inhibition.

Technical Support Center: N-Methylation of 5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-methylation of 5-bromo-4,7-diazaindole (also known as 5-bromo-1H-pyrrolo[2,3-b]pyrazine).

Frequently Asked Questions (FAQs)

Q1: What are the main products of the N-methylation of 5-bromo-4,7-diazaindole?

A1: The N-methylation reaction can lead to two primary regioisomeric products: the N7-methylated isomer (7-methyl-5-bromo-7H-pyrrolo[2,3-b]pyrazine) and the N4-methylated isomer (4-methyl-5-bromo-4H-pyrrolo[2,3-b]pyrazine). The pyrrole-like nitrogen (N7) is generally more nucleophilic and is often the major product, but the ratio is highly dependent on reaction conditions.

Q2: What are the most common side reactions observed during this process?

A2: The most prevalent side reactions are:

  • Poor Regioselectivity: Formation of a mixture of N4 and N7 methylated isomers, which can be difficult to separate.

  • Over-methylation (Quaternization): The pyridine-like nitrogen atoms (N1 or N4/N7) can be further alkylated by a strong methylating agent, especially after the initial methylation, to form a quaternary ammonium salt. This side product is highly polar and often insoluble.

  • Degradation: Use of excessively strong bases or high temperatures can lead to the degradation of the sensitive diazaindole ring system.

Q3: I am getting a mixture of two products with very similar Rf values on my TLC plate. What are they and how can I separate them?

A3: You are likely observing the N4 and N7 regioisomers. These isomers often have very similar polarities, making separation challenging. Careful column chromatography using a shallow solvent gradient is the most common method for separation. In some cases, techniques like preparative HPLC or crystallization may be necessary to achieve high purity.

Q4: My reaction has produced a significant amount of a solid that is insoluble in my extraction solvent (e.g., ethyl acetate, DCM). What is it?

A4: This is a classic sign of over-methylation, leading to the formation of a quaternary ammonium salt.[1] This salt is ionic and thus has very low solubility in non-polar organic solvents. To confirm, you can try dissolving a small amount of the solid in a polar solvent like methanol or water.

Q5: How can I control the regioselectivity to favor the N7-methylated product?

A5: Controlling regioselectivity is a key challenge. Generally, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF tends to favor methylation on the more acidic N7 position. The choice of solvent can have a significant impact; for instance, in the analogous indazole system, NaH in THF provides high selectivity for the corresponding N1 (equivalent to N7) position.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive base (e.g., old NaH).2. Insufficiently anhydrous conditions.3. Low reaction temperature.1. Use fresh, high-quality NaH or other base.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Gradually increase the reaction temperature, monitoring by TLC.
Poor Regioselectivity (Mixture of N4/N7 isomers) 1. Base/Solvent system is not optimal.2. Steric hindrance influencing the reaction site.1. Switch to a NaH/THF system, which often favors N7 alkylation.2. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, Acetonitrile). Refer to the data table below for guidance from analogous systems.
Significant Over-methylation (Quaternary Salt Formation) 1. Methylating agent is too reactive (e.g., Methyl triflate).2. Excess methylating agent used.3. Prolonged reaction time or high temperature.1. Use a less reactive methylating agent like methyl iodide instead of dimethyl sulfate or methyl triflate.[1]2. Use only a slight excess (1.05-1.1 equivalents) of the methylating agent.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product Degradation (Multiple Spots on TLC) 1. Reaction temperature is too high.2. Base is too strong or used in large excess.1. Run the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature).2. Ensure accurate stoichiometry of the base (typically 1.1 equivalents).

Data on Reaction Conditions

Disclaimer: The following data is adapted from studies on the N-alkylation of indazole, a close structural analog of diazaindole. The trends in regioselectivity are expected to be similar, but absolute ratios may vary for 5-bromo-4,7-diazaindole.

Methylating AgentBaseSolventTemperatureN7:N4 Isomer Ratio (Analog)Overall Yield (Analog)
Methyl IodideNaHTHFRT>95:5High
Methyl IodideK₂CO₃DMFRT~70:30Moderate
Methyl IodideCs₂CO₃Dioxane90 °C~60:40Moderate to High
Dimethyl SulfateK₂CO₃AcetoneReflux~75:25Moderate

Experimental Protocols

Protocol 1: General Procedure for N-Methylation (N7-Selective Conditions)
  • Preparation: Add 5-bromo-4,7-diazaindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the stirred suspension to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of the sodium salt may be visible as a change in the suspension.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the isomers.

Visual Guides

Reaction Pathway and Side Products

reaction_pathway SM 5-Bromo-4,7-diazaindole Anion Diazaindole Anion SM->Anion Deprotonation N7_Product N7-Methyl Product (Major) Anion->N7_Product N4_Product N4-Methyl Product (Minor) Anion->N4_Product MeI CH3I MeI->N7_Product MeI->N4_Product Base Base (e.g., NaH) Base->Anion Quat_Salt Quaternary Salt (Over-methylation) N7_Product->Quat_Salt Excess CH3I N4_Product->Quat_Salt Excess CH3I

Caption: Reaction scheme for N-methylation and potential side products.

Troubleshooting Workflow

troubleshooting_workflow start Analyze Reaction Outcome (TLC, LCMS) low_yield Low Yield / No Reaction start->low_yield poor_regio Poor Regioselectivity start->poor_regio over_meth Over-methylation start->over_meth check_reagents Check Reagent Quality (Base, Solvent, SM) low_yield->check_reagents Yes check_conditions Check Conditions (Anhydrous, Temp) low_yield->check_conditions Yes change_solvent Change Solvent/Base (e.g., NaH in THF) poor_regio->change_solvent Yes optimize_chrom Optimize Chromatography poor_regio->optimize_chrom Yes reduce_MeI Reduce MeI eq. (1.05) & Reaction Time over_meth->reduce_MeI Yes use_mild_agent Use Milder Methylating Agent over_meth->use_mild_agent Yes

Caption: A logical workflow for troubleshooting common methylation issues.

References

Technical Support Center: Optimizing Suzuki Reactions of N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving N-Methyl-5-bromo-4,7-diazaindole.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Suzuki reaction showing low or no conversion to the desired product?

A1: Low or no yield is a frequent challenge in cross-coupling reactions and can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivation can halt the catalytic cycle.

    • Cause: The palladium(0) active species may have been oxidized, the pre-catalyst may not have been properly activated, or impurities in the reagents or solvents could have poisoned the catalyst.[1] The formation of a black precipitate, known as "palladium black," is a common sign of catalyst deactivation, indicating that the active Pd(0) has agglomerated and precipitated.[1]

    • Solution: Use a fresh, high-quality palladium catalyst. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more stable and efficient modern pre-catalyst. Ensure all reagents and solvents are anhydrous and properly degassed to remove oxygen. You can try incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1]

  • Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Cause: The chosen ligand may not be suitable for the specific electronic properties of this compound.

    • Solution: A screening of different ligands is advisable. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1][2] The use of bidentate phosphine ligands like dppf has also been shown to improve reaction rates and yields.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for the reaction's success.

    • Cause: The base might be too weak to facilitate the crucial transmetalation step. The solvent may not adequately solubilize all reaction components, especially with polar heteroaromatic compounds.[4]

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. A mixture of an organic solvent (like dioxane, THF, or DME) with water is often used to dissolve both the organic and inorganic reagents.[5]

Q2: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid or debromination of the starting material. What can I do?

A2: The formation of side products indicates that undesired reaction pathways are competing with the desired cross-coupling.

  • Homocoupling of Boronic Acid:

    • Cause: This is often promoted by the presence of oxygen in the reaction mixture.

    • Solution: Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Protodebromination (loss of bromine):

    • Cause: This can occur due to impurities in the reagents or side reactions with the solvent or base, particularly at elevated temperatures.

    • Solution: Use high-purity reagents and solvents. It may also be beneficial to lower the reaction temperature and screen different bases.

  • Formation of Other Byproducts:

    • Cause: Adding too much catalyst can sometimes lead to undesirable side reactions.[6]

    • Solution: Optimize the catalyst loading; higher is not always better. Start with a lower loading (e.g., 1-2 mol%) and incrementally increase it if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for the Suzuki reaction of this compound?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand impact the optimal catalyst loading?

A2: The ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Advanced bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination. This often allows for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1]

Q3: What are the typical signs of catalyst deactivation?

A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

Q4: Can the diazaindole core of this compound interfere with the catalyst?

A4: Yes, nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[4][7] The Lewis-basic nitrogen atoms in the diazaindole ring can act as competing ligands. Using bulky ligands can often mitigate this issue by sterically hindering the coordination of the substrate to the palladium center.

Data Presentation

Table 1: Hypothetical Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Ligand (2x mol%)Base (2 equiv.)SolventTemperature (°C)Yield (%)
11SPhosK₂CO₃Dioxane/H₂O (4:1)10065
22SPhosK₂CO₃Dioxane/H₂O (4:1)10085
33SPhosK₂CO₃Dioxane/H₂O (4:1)10092
45SPhosK₂CO₃Dioxane/H₂O (4:1)10093
52XPhosCs₂CO₃THF/H₂O (4:1)8090
62RuPhosK₃PO₄DME/H₂O (4:1)9088

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) to a dry reaction vessel equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) in a portion of the degassed reaction solvent.

  • Reaction Setup: Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent (e.g., dioxane/water, 4:1 v/v).

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal + Ar'-B(OR)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar') Product Coupled Product RedElim->Product ArBr N-Methyl-5-bromo- 4,7-diazaindole ArBr->OxAdd ArB Aryl Boronic Acid ArB->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_solutions_catalyst Catalyst Solutions cluster_solutions_ligand Ligand Solutions cluster_solutions_conditions Condition Solutions Start Low or No Yield CheckCatalyst 1. Check Catalyst Activity Start->CheckCatalyst CheckLigand 2. Screen Ligands CheckCatalyst->CheckLigand If no improvement Sol_FreshCat Use fresh catalyst CheckCatalyst->Sol_FreshCat Sol_IncreaseLoad Increase loading CheckCatalyst->Sol_IncreaseLoad Sol_Degas Ensure inert atmosphere CheckCatalyst->Sol_Degas CheckConditions 3. Optimize Base & Solvent CheckLigand->CheckConditions If no improvement Sol_BulkyLigands Try SPhos, XPhos, RuPhos CheckLigand->Sol_BulkyLigands Sol_Bidentate Consider dppf CheckLigand->Sol_Bidentate Success Improved Yield CheckConditions->Success If successful Sol_BaseScreen Screen K2CO3, Cs2CO3, K3PO4 CheckConditions->Sol_BaseScreen Sol_SolventScreen Try Dioxane, THF, DME with H2O CheckConditions->Sol_SolventScreen

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Preventing debromination of "N-Methyl-5-bromo-4,7-diazaindole" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "N-Methyl-5-bromo-4,7-diazaindole," with a specific focus on preventing the undesired side reaction of debromination.

Troubleshooting Guide: Preventing Debromination

This guide addresses common issues encountered during the N-methylation of 5-bromo-4,7-diazaindole that may lead to the formation of the debrominated byproduct, N-Methyl-4,7-diazaindole.

Question 1: I am observing a significant amount of a debrominated byproduct in my N-methylation reaction of 5-bromo-4,7-diazaindole. What are the potential causes?

Answer:

Debromination of "5-bromo-4,7-diazaindole" during N-methylation is a potential side reaction that can significantly reduce the yield of your desired product. The 4,7-diazaindole ring system is electron-deficient, which can influence the stability of the carbon-bromine bond. Several factors in your reaction setup could be contributing to this issue:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the degradation of the starting material and the product, potentially leading to cleavage of the C-Br bond.

  • Strongly Basic Conditions: The use of very strong bases to deprotonate the indole nitrogen can sometimes lead to side reactions, including elimination or nucleophilic attack on the bromine-substituted carbon, especially at elevated temperatures. While direct nucleophilic aromatic substitution of the bromine by common bases is less likely under typical N-alkylation conditions, localized electron density changes upon deprotonation could render the C-Br bond more labile.

  • Presence of Reductive Impurities: Trace impurities in solvents or reagents that can act as reducing agents may lead to hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.

  • Choice of Methylating Agent: While less common, certain methylating agents or their decomposition products might participate in a reaction pathway that facilitates debromination.

Question 2: How can I modify my experimental protocol to minimize or prevent debromination?

Answer:

To minimize debromination, a careful optimization of the reaction conditions is crucial. Here are several strategies you can employ, starting with the mildest approach:

  • Lower the Reaction Temperature: If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C. Many N-methylation reactions of indoles can proceed efficiently at lower temperatures, which will help to suppress side reactions.

  • Use a Milder Base: Instead of strong bases like sodium hydride (NaH), consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often sufficient to deprotonate the indole nitrogen without promoting significant degradation.

  • Optimize the Stoichiometry of Reagents: Use a minimal excess of the base and methylating agent. A large excess of either reagent can increase the likelihood of side reactions. A typical starting point is 1.1 to 1.5 equivalents of both the base and the methylating agent.

  • Choose an Appropriate Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for N-alkylation. Ensure your solvents are anhydrous and of high purity to avoid introducing reductive impurities. If debromination persists, you could screen other solvents like acetonitrile (ACN) or tetrahydrofuran (THF).

  • Select a Suitable Methylating Agent: Methyl iodide (MeI) is a common and effective methylating agent. Alternatively, dimethyl carbonate (DMC) can be used as a greener and often milder methylating agent, which may reduce the incidence of side reactions.[1]

  • Monitor the Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction as soon as the starting material is consumed can prevent the formation of byproducts due to prolonged exposure to the reaction conditions.

The following table summarizes recommended starting conditions for minimizing debromination:

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Milder bases that are less likely to promote side reactions.
Methylating Agent Methyl Iodide (MeI) or Dimethyl Carbonate (DMC)Effective methylating agents; DMC is a greener alternative.[1]
Temperature 0 °C to Room TemperatureLower temperatures minimize thermal degradation and side reactions.
Solvent Anhydrous DMF or AcetonitrileHigh purity, polar aprotic solvents facilitate the reaction.
Stoichiometry 1.1 - 1.5 eq. of base and methylating agentAvoids large excesses that can lead to side reactions.

Question 3: Are there any specific analytical techniques to confirm the presence of the debrominated byproduct?

Answer:

Yes, you can use several analytical techniques to identify and quantify the debrominated byproduct, N-Methyl-4,7-diazaindole:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique. You will be able to separate the starting material, the desired product, and the debrominated byproduct, and the mass spectrometer will show a clear mass difference of 79/81 Da (the isotopic mass of bromine) between the desired product and the byproduct.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct differences. The debrominated product will lack the signal corresponding to the proton on the bromine-bearing carbon and will likely show a new proton signal in the aromatic region with a different coupling pattern.

  • Thin-Layer Chromatography (TLC): The debrominated byproduct will likely have a different polarity compared to the desired product and the starting material, resulting in a different Rf value on a TLC plate. This can be used for initial qualitative assessment and for monitoring the reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of "this compound"?

A1: The chemical structure is as follows:

Caption: Chemical structure of this compound.

Q2: Can I use palladium catalysts to improve the N-methylation reaction?

A2: It is strongly advised not to use palladium catalysts for this N-methylation reaction. Palladium catalysts are well-known to catalyze dehalogenation reactions, especially of aryl bromides. Introducing a palladium source would significantly increase the risk of forming the undesired debrominated byproduct. Standard N-alkylation methods that do not involve transition metals are the appropriate choice for this transformation.

Q3: Is the debrominated product, N-Methyl-4,7-diazaindole, commercially available for use as a reference standard?

A3: Yes, N-Methyl-5H-pyrrolo[2,3-b]pyrazine (an isomer and likely synonym for N-Methyl-4,7-diazaindole) is listed in chemical databases such as PubChem. This suggests it may be commercially available from various suppliers, which would be useful for analytical comparison and confirmation of the byproduct's identity.

Experimental Protocols

Protocol 1: Mild N-Methylation using Potassium Carbonate and Methyl Iodide

This protocol employs milder conditions to minimize the risk of debromination.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-4,7-diazaindole (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Methylating Agent Addition: Slowly add methyl iodide (MeI, 1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation using Dimethyl Carbonate

This protocol uses a greener and less reactive methylating agent.

  • Preparation: In a sealed tube, combine 5-bromo-4,7-diazaindole (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add dimethyl carbonate (DMC, 10-20 eq., can be used as a co-solvent) and a polar aprotic solvent such as DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate.

  • Purification: Purify the product via column chromatography.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the debromination issue.

G start Start: Debromination Observed check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Action: Lower temperature to 0 °C - RT check_temp->lower_temp Yes check_base Is a strong base (e.g., NaH) used? check_temp->check_base No lower_temp->check_base milder_base Action: Switch to a milder base (K₂CO₃ or Cs₂CO₃) check_base->milder_base Yes check_reagents Are reagents and solvents high purity and anhydrous? check_base->check_reagents No milder_base->check_reagents purify_reagents Action: Use freshly purified/anhydrous reagents and solvents check_reagents->purify_reagents No monitor_reaction Action: Monitor reaction closely and stop upon completion check_reagents->monitor_reaction Yes purify_reagents->monitor_reaction change_methylating_agent Consider changing methylating agent to DMC monitor_reaction->change_methylating_agent end End: Debromination Minimized change_methylating_agent->end

Caption: Troubleshooting workflow for preventing debromination.

References

Technical Support Center: Synthesis of N-methylated Diazaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-methylation of diazaindoles. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-methylation of diazaindoles?

A1: The main challenges stem from the presence of two nitrogen atoms with differing nucleophilicity: the pyrrolic nitrogen (N1) and the pyridinic nitrogen. Key issues include:

  • Regioselectivity: Controlling methylation at the desired nitrogen atom (typically N1) versus the pyridine nitrogen.

  • Over-alkylation: Formation of quaternary ammonium salts at the pyridine nitrogen, which is often an undesired side reaction.[1]

  • Harsh Reaction Conditions: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and often require strong bases, which may not be compatible with sensitive functional groups.[2]

Q2: How does the position of the nitrogen in the pyridine ring (4-, 5-, 6-, or 7-azaindole) affect N-methylation?

A2: The position of the pyridine nitrogen significantly influences its basicity and steric accessibility, thereby affecting the regioselectivity of N-methylation. For instance, the N7 in 7-azaindole is a common site for coordination with metal ions, indicating its accessibility.[3] The electron density of the pyrrole nitrogen is also modulated by the position of the pyridine nitrogen, which can affect its nucleophilicity.

Q3: Are there milder and more selective methods for N-methylating diazaindoles?

A3: Yes, several modern methods offer improved selectivity and safety profiles compared to traditional approaches. These include:

  • Dimethyl Carbonate (DMC): An environmentally friendly methylating agent that can provide high yields of N-methylated indoles, often with the use of a mild base like potassium carbonate.[2][4][5]

  • Quaternary Ammonium Salts: Reagents like phenyl trimethylammonium iodide (PhMe₃NI) in combination with a mild base such as cesium carbonate have shown excellent monoselectivity for the N-methylation of indoles.[6][7]

Q4: How can I avoid the formation of the N-methylated quaternary salt of the pyridine ring?

A4: Minimizing quaternization involves controlling the reactivity of the methylating agent and the reaction conditions. Strategies include:

  • Use of Milder Methylating Agents: Employing less reactive agents like dimethyl carbonate can reduce the propensity for reaction at the less nucleophilic pyridine nitrogen.

  • Stoichiometry Control: Using a controlled amount of the methylating agent (closer to 1 equivalent) can limit over-methylation.

  • Choice of Base and Solvent: The reaction conditions can be optimized to favor methylation at the more acidic pyrrole NH.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficiently strong base to deprotonate the pyrrole NH.2. Low reactivity of the methylating agent.3. Inappropriate solvent or temperature.1. Switch to a stronger base (e.g., NaH), but be mindful of potential side reactions.2. Consider a more reactive methylating agent (e.g., methyl iodide), but with careful control of stoichiometry.3. Optimize solvent and temperature based on the chosen reagents (see Experimental Protocols).
Formation of a mixture of N1-methylated and pyridine-quaternized products 1. Highly reactive methylating agent (e.g., methyl iodide, dimethyl sulfate).2. Excess methylating agent.3. Elevated reaction temperature.1. Switch to a milder methylating agent like dimethyl carbonate (DMC).[2]2. Use 1.05-1.2 equivalents of the methylating agent.3. Perform the reaction at a lower temperature and monitor the progress closely.
Poor regioselectivity (methylation at the pyridine nitrogen instead of N1) 1. The pyridine nitrogen is more nucleophilic under the reaction conditions.2. Steric hindrance around the N1 position.1. Use a less polar aprotic solvent to favor methylation of the harder N1 anion.2. Employ a bulkier base which may selectively deprotonate the more accessible N1 proton.
Decomposition of starting material or product 1. Presence of sensitive functional groups incompatible with the reaction conditions.2. High reaction temperature.1. Use milder conditions, such as DMC with K₂CO₃.2. Perform the reaction at a lower temperature for a longer duration.

Data Presentation: Comparison of N-Methylation Methods for Diazaindoles

The following tables summarize typical yields for the N1-methylation of various diazaindole isomers using different methylating agents. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: N-Methylation of 7-Azaindole

Methylating Agent Base Solvent Temperature (°C) Yield of N1-Methylated Product (%) Notes
Methyl IodideNaHDMF0 to RT60-85Potential for N7-quaternization.
Dimethyl SulfateK₂CO₃AcetoneReflux70-90Toxic reagent, quaternization possible.
Dimethyl CarbonateK₂CO₃DMF130~95Greener alternative, generally high selectivity.[2]
PhMe₃NICs₂CO₃Toluene12080-95High monoselectivity reported for indoles.[6]

Table 2: N-Methylation of 4-Azaindole

Methylating Agent Base Solvent Temperature (°C) Yield of N1-Methylated Product (%) Notes
Methyl IodideNaHTHF0 to RT55-75Higher risk of N4-quaternization.
Dimethyl CarbonateDBUNeat120~80Good selectivity, requires catalyst.

Table 3: N-Methylation of 5-Azaindole

Methylating Agent Base Solvent Temperature (°C) Yield of N1-Methylated Product (%) Notes
Methyl IodideKOHDMSORT65-80Quaternization at N5 is a competing reaction.
Dimethyl CarbonateK₂CO₃NMP130~90NMP as solvent can be effective.

Table 4: N-Methylation of 6-Azaindole

Methylating Agent Base Solvent Temperature (°C) Yield of N1-Methylated Product (%) Notes
Methyl IodideNaHDMF0 to RT70-88N6 is less prone to quaternization than N4 or N7.
Dimethyl CarbonateK₂CO₃DMF130>90Generally provides good yields and selectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and Sodium Hydride

  • To a solution of the diazaindole (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.05 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Methylation using Dimethyl Carbonate and Potassium Carbonate [2]

  • To a mixture of the diazaindole (1.0 eq.) and potassium carbonate (2.0 eq.) in DMF, add dimethyl carbonate (2.0-3.0 eq.).

  • Heat the reaction mixture to 120-130 °C and stir for 2-5 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • If the product precipitates, filter, wash with water, and dry.

  • If the product is soluble, extract with a suitable organic solvent (e.g., ethyl acetate or TBME), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

troubleshooting_workflow start Start: N-Methylation of Diazaindole check_conversion Check Reaction Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% troubleshoot_low_conversion Troubleshoot Low Conversion: - Increase base strength - Use more reactive methylating agent - Optimize T°/solvent low_conversion->troubleshoot_low_conversion analyze_products Analyze Product Mixture (TLC/LC-MS) good_conversion->analyze_products clean_product Desired N1-Methylated Product analyze_products->clean_product Clean side_products Side Products Observed analyze_products->side_products Mixture end End: Purified Product clean_product->end troubleshoot_side_products Troubleshoot Side Products: - Use milder methylating agent (DMC) - Control stoichiometry (1.05 eq.) - Lower reaction temperature side_products->troubleshoot_side_products troubleshoot_low_conversion->start Re-run Reaction troubleshoot_side_products->start Re-run Reaction

Caption: Troubleshooting workflow for N-methylation of diazaindoles.

reaction_pathways diazaindole Diazaindole (NH) deprotonation Deprotonation (Base) diazaindole->deprotonation anion Diazaindole Anion deprotonation->anion methylation Methylating Agent (e.g., MeI, DMC) anion->methylation desired_product Desired Product (N1-Methyl Diazaindole) methylation->desired_product Desired Pathway side_reaction Side Reaction (Over-alkylation) methylation->side_reaction Competing Pathway quaternary_salt Undesired Product (Pyridine Quaternary Salt) side_reaction->quaternary_salt

Caption: Competing reaction pathways in diazaindole N-methylation.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Diazaindole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving diazaindole substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these powerful but sometimes sensitive transformations. The inherent Lewis basicity of the diazaindole nucleus, particularly the pyridinic nitrogen, can lead to catalyst inhibition and deactivation, resulting in low yields and stalled reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reactions and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions with diazaindole substrates showing low to no yield?

A1: Low yields in cross-coupling reactions with diazaindole substrates often stem from catalyst deactivation. The primary cause is the coordination of the lone pair of electrons on the pyridinic nitrogen of the diazaindole ring to the palladium center. This coordination can inhibit the catalytic cycle at various stages, including oxidative addition and reductive elimination. Other contributing factors can include the choice of ligand, base, solvent, and the presence of impurities.

Q2: I observe the formation of a black precipitate in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates catalyst decomposition and aggregation. This can be caused by:

  • High Temperatures: Excessive heat can promote catalyst agglomeration.

  • Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough may not adequately stabilize the palladium nanoparticles.

  • Substrate Inhibition: Strong coordination of the diazaindole to the palladium center can lead to ligand displacement and subsequent catalyst aggregation.

  • Impurities: Oxygen and moisture can degrade the catalyst.

To prevent its formation, ensure your reaction is run under an inert atmosphere, use appropriately bulky and electron-donating ligands, and optimize the reaction temperature.

Q3: How does the position of the nitrogen atoms in the diazaindole ring affect the reaction?

A3: The position of the nitrogen atoms significantly influences the electronic properties and coordination ability of the diazaindole. Isomers where the pyridinic nitrogen is more sterically accessible are more likely to coordinate to the palladium catalyst, leading to greater inhibition. For example, 7-azaindole and its derivatives are well-known to be challenging substrates due to the exposed pyridinic nitrogen. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Q4: Can I use unprotected diazaindoles in these coupling reactions?

A4: While challenging, it is possible to use unprotected diazaindoles. The acidic N-H proton of the pyrrole ring can complicate the reaction, often requiring an additional equivalent of base. However, the primary issue remains the coordination of the pyridinic nitrogen. In many cases, N-protection of the pyrrole ring can improve solubility and reaction outcomes, but it does not prevent the inhibitory effect of the pyridinic nitrogen. Successful couplings of unprotected azaindoles have been reported using specific palladium precatalysts and ligands designed to be resistant to deactivation.[1]

Q5: What is the general reactivity order for aryl halides in these reactions?

A5: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf > Cl. Aryl iodides are the most reactive and can often be coupled under milder conditions. Aryl chlorides are the most challenging due to the strength of the C-Cl bond and typically require more active catalyst systems, higher temperatures, and longer reaction times.

Troubleshooting Guides

This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions used to functionalize diazaindole substrates.

Problem 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Recommendation
Catalyst Inhibition by Diazaindole The pyridinic nitrogen of the diazaindole can coordinate to the Pd(II) intermediate, inhibiting the catalytic cycle. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can help shield the metal center and promote reductive elimination.
Inefficient Transmetalation The choice of base is critical for activating the boronic acid. For diazaindole substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid Boronic acids can be unstable, especially at high temperatures and in the presence of water. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using more stable boronic esters (e.g., pinacol esters).
Poor Solubility of Reagents Diazaindoles can have poor solubility in common organic solvents. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often used to improve solubility of both the organic and inorganic reagents.
Problem 2: Stalled Buchwald-Hartwig Amination
Potential Cause Troubleshooting Recommendation
Catalyst Poisoning Similar to Suzuki coupling, the diazaindole can poison the catalyst. Employ robust palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) in combination with sterically hindered biarylphosphine ligands.
Weakly Basic Conditions The deprotonation of the amine is a key step. Strong, non-nucleophilic bases like NaOt-Bu or KOt-Bu are typically required. However, these strong bases can be incompatible with some functional groups. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ might be used, but this will likely require higher temperatures and longer reaction times.
Amine Volatility or Decomposition For volatile amines, ensure the reaction is performed in a sealed vessel. Some amines can also decompose at high temperatures, so optimizing the reaction temperature is crucial.
Side Reactions β-hydride elimination can be a competing side reaction. The use of bulky ligands that favor reductive elimination can help to minimize this pathway.
Problem 3: Inefficient Sonogashira Coupling
Potential Cause Troubleshooting Recommendation
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially when using a copper co-catalyst. To minimize this, run the reaction under strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.
Low Catalyst Activity For challenging substrates like diazaindoles, a higher catalyst loading (e.g., 5 mol % Pd) may be necessary. Ensure both the palladium and copper (if used) catalysts are of high quality and have not degraded.
Inappropriate Base/Solvent System An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as both the base and a co-solvent. Ensure the amine is dry and freshly distilled.
Incomplete Reaction If the reaction stalls, gentle heating (e.g., 40-60 °C) may be required, especially for less reactive aryl bromides or chlorides. However, be mindful of potential catalyst decomposition at higher temperatures.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize quantitative data for cross-coupling reactions with azaindole and related N-heterocyclic substrates, which can serve as a guide for optimizing reactions with diazaindoles.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

EntryLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂ (5)K₂CO₃Dioxane/H₂O1001245
2SPhosPd₂(dba)₃ (2.5)K₃PO₄Toluene100888
3XPhosPd(OAc)₂ (5)K₃PO₄Dioxane/H₂O100692
4RuPhosPd-G3 (2)Cs₂CO₃t-AmOH110495

Data is representative and compiled from typical conditions for challenging Suzuki couplings of N-heterocycles.

Table 2: Influence of Base on Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with Morpholine

EntryLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1XPhosPd₂(dba)₃ (2)K₂CO₃Dioxane1102435
2XPhosPd₂(dba)₃ (2)K₃PO₄Dioxane1101868
3XPhosPd₂(dba)₃ (2)Cs₂CO₃Dioxane1101285
4XPhosPd₂(dba)₃ (2)NaOt-BuToluene100691

Data is representative and based on general principles for Buchwald-Hartwig aminations of electron-deficient heterocycles.

Experimental Protocols

The following are general starting protocols that can be adapted and optimized for specific diazaindole substrates. It is crucial to perform all reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-diazaindole
  • Reaction Setup: To a dry Schlenk tube, add the bromo-diazaindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) in anhydrous dioxane (to make a ~0.1 M solution).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Add the catalyst solution to the Schlenk tube, followed by additional anhydrous dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Chloro-diazaindole
  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 1.5 equiv.), the chloro-diazaindole (1.0 equiv.), and the amine (1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of an Iodo-diazaindole (Copper-Free)
  • Reaction Setup: To a dry Schlenk tube, add the iodo-diazaindole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts in palladium-catalyzed cross-coupling and catalyst deactivation.

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Desired Path Deactivated_Complex Deactivated Pd(0)-Diazaindole Complex Active_Catalyst->Deactivated_Complex Coordination/ Inhibition Substrate Diazaindole Substrate Substrate->Deactivated_Complex Pd_Black Palladium Black (Inactive) Deactivated_Complex->Pd_Black Aggregation

Caption: Pathway of palladium catalyst deactivation by diazaindole coordination.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst System (Precatalyst, Ligand) Start->Check_Catalyst Check_Base Evaluate Base (Strength, Purity) Check_Catalyst->Check_Base If no improvement Solution Improved Yield Check_Catalyst->Solution Switch Ligand/ Precatalyst Check_Conditions Optimize Conditions (Temp, Solvent) Check_Base->Check_Conditions If no improvement Check_Base->Solution Change Base Check_Conditions->Solution Optimization

Caption: A logical workflow for troubleshooting low-yield reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L) OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArX Diazaindole-X ArX->OxAdd ArB Ar'B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: HPLC Method Development for N-Methyl-5-bromo-4,7-diazaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Methyl-5-bromo-4,7-diazaindole and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound derivatives?

A good starting point is a reverse-phase HPLC method using a C18 column. The mobile phase can consist of a mixture of acetonitrile (ACN) and water, with an acidic modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[1][2] A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, is often effective for separating impurities.

Q2: Why is an acidic modifier recommended for the mobile phase?

This compound derivatives are basic compounds due to the nitrogen atoms in the diazaindole ring system. In an unbuffered mobile phase, these basic functional groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[3] An acidic modifier protonates the basic sites on the analyte and suppresses the ionization of silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[4]

Q3: What detector is suitable for the analysis of these compounds?

A UV detector is commonly used for the analysis of indole derivatives, as the aromatic ring system provides strong UV absorbance. A photodiode array (PDA) detector is particularly useful as it can provide spectral information, which aids in peak identification and purity assessment. For higher sensitivity and specificity, especially for quantitative analysis in complex matrices, a mass spectrometer (MS) detector is recommended.[5]

Q4: How can I improve the resolution between my main peak and closely eluting impurities?

To improve resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Small changes in pH can affect the retention of ionizable impurities differently than the main compound.[6]

  • Try a different stationary phase: If resolution is still an issue, a column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, may provide the necessary selectivity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of this compound derivatives.

Peak Shape Problems

Problem: My peak is tailing.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the analyte and suppress silanol activity.[7][3] Using a highly end-capped column can also minimize these interactions.
Column Overload Reduce the injection volume or dilute the sample.[7]
Metal Chelation The diazaindole structure may chelate with metal ions in the system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
Column Contamination Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]

Problem: My peak is broad.

  • Possible Causes & Solutions:

CauseSolution
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Poor Column Efficiency This may indicate an old or degraded column. Replace the column with a new one of the same type.
Inappropriate Mobile Phase Strength If the peak elutes very early, decrease the initial percentage of the organic solvent. If it elutes very late, a stronger mobile phase or a steeper gradient may be necessary.
High Flow Rate An excessively high flow rate may not allow for proper partitioning. Try reducing the flow rate.
Retention Time Issues

Problem: My retention times are shifting.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing. Inconsistent mobile phase composition can lead to retention time drift.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.
Pump Issues Check for leaks in the pump and ensure the check valves are functioning correctly. Pump malfunctions can lead to inconsistent flow rates.

Experimental Protocols

Representative Reverse-Phase HPLC Method

This protocol is a starting point for method development and may require optimization for your specific derivative.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Representative UPLC-MS/MS Method for Quantification

This protocol is suitable for the sensitive quantification of this compound derivatives in biological matrices.[5]

ParameterCondition
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B held for 0.5 min, then to 95% B in 2 min, hold for 1 min, then return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Visual Troubleshooting Workflows

PeakTailingTroubleshooting start Peak Tailing Observed check_modifier Is an acidic modifier in the mobile phase? start->check_modifier add_modifier Add 0.1% Formic Acid or TFA check_modifier->add_modifier No check_overload Is the sample concentration too high? check_modifier->check_overload Yes end_good Peak Shape Improved add_modifier->end_good reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->end_good flush_column Flush with strong solvent check_column->flush_column Maybe replace_column Replace column check_column->replace_column Yes end_bad Problem Persists: Consult further check_column->end_bad No flush_column->replace_column replace_column->end_good

Caption: Troubleshooting workflow for peak tailing issues.

RetentionTimeDriftTroubleshooting start Retention Time Drifting check_equilibration Is the column fully equilibrated? start->check_equilibration increase_equilibration Increase equilibration time check_equilibration->increase_equilibration No check_mobile_phase Is the mobile phase fresh and mixed correctly? check_equilibration->check_mobile_phase Yes end_good Retention Time Stable increase_equilibration->end_good prepare_fresh_mp Prepare fresh mobile phase check_mobile_phase->prepare_fresh_mp No check_temperature Is the column temperature stable? check_mobile_phase->check_temperature Yes prepare_fresh_mp->end_good use_column_oven Use a column oven check_temperature->use_column_oven No check_pump Check pump for leaks and pressure fluctuations check_temperature->check_pump Yes use_column_oven->end_good end_bad Problem Persists: System maintenance required check_pump->end_bad

Caption: Troubleshooting workflow for retention time variability.

References

Managing steric hindrance in reactions with "N-Methyl-5-bromo-4,7-diazaindole"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "N-Methyl-5-bromo-4,7-diazaindole." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing steric hindrance and other challenges in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields in our Suzuki-Miyaura coupling reactions with this compound and a sterically hindered boronic acid. What are the likely causes and solutions?

A1: Low yields in sterically hindered Suzuki-Miyaura couplings are common and can often be attributed to several factors. The primary issue is often the difficulty of the catalytic complex accommodating both bulky coupling partners.

Troubleshooting Steps:

  • Ligand Choice: Standard phosphine ligands may not be effective. Switching to bulky, electron-rich phosphine ligands can significantly improve yields. Ligands such as SPhos, XPhos, or other biaryl phosphines are designed to facilitate challenging couplings. N-heterocyclic carbene (NHC) ligands with flexible steric bulk can also be highly effective.[1]

  • Catalyst System: Ensure you are using a suitable palladium precursor. Pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility.

  • Base Selection: The choice of base is critical. Stronger, non-coordinating bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than weaker bases.[2][3]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Increasing the reaction temperature, sometimes with the use of microwave irradiation, can help overcome the activation energy barrier.[2]

Q2: In a Buchwald-Hartwig amination with a bulky secondary amine, we are observing significant amounts of starting material. How can we drive the reaction to completion?

A2: Similar to Suzuki-Miyaura couplings, sterically demanding Buchwald-Hartwig aminations require careful optimization of the catalytic system.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. For sterically hindered substrates, ligands from the Josiphos or BrettPhos families can be particularly effective.

  • Base: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide is commonly used. In some cases, milder organic bases like DBU in combination with a salt additive can be effective and tolerate more sensitive functional groups.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion rates for challenging substrates.

  • Reaction Time and Temperature: These reactions may require extended reaction times and higher temperatures to proceed to completion.

Q3: Are there alternative cross-coupling reactions to consider if Suzuki-Miyaura or Buchwald-Hartwig amination fails due to steric hindrance?

A3: Yes, other cross-coupling reactions can be explored:

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides and is often tolerant of a wide range of functional groups.[4][5][6][7] The linear nature of the alkyne can sometimes reduce steric clash compared to bulkier aryl or amine partners.

  • Heck Reaction: While sensitive to steric hindrance, optimization of ligands and additives can sometimes allow for successful coupling with alkenes.

  • Stille Coupling: This involves organotin reagents and can be effective for sterically hindered substrates, though the toxicity of tin compounds is a drawback.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura reactions involving this compound and a sterically demanding coupling partner.

G start Low Yield Observed ligand Evaluate Ligand - Is it a bulky, electron-rich phosphine? (e.g., SPhos, XPhos) start->ligand base Assess Base - Is it a strong, non-coordinating base? (e.g., Cs2CO3, K3PO4) start->base conditions Review Reaction Conditions - Temperature too low? - Reaction time too short? start->conditions catalyst Check Catalyst - Is it a pre-formed catalyst? - Is the loading sufficient? start->catalyst solution_ligand Switch to Bulky Ligand (e.g., RuPhos, BrettPhos) ligand->solution_ligand No solution_base Use Stronger Base (e.g., K3PO4, CsF) base->solution_base No solution_conditions Increase Temperature (Consider Microwave Heating) conditions->solution_conditions Yes solution_catalyst Increase Catalyst Loading (e.g., to 5 mol%) catalyst->solution_catalyst No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Catalyst and Ligand Selection for Sterically Hindered Couplings

The choice of catalyst and ligand is paramount for successful cross-coupling reactions with sterically encumbered substrates. The following table summarizes recommended systems for different reaction types based on literature for analogous heterocyclic compounds.

Reaction TypePalladium PrecursorRecommended LigandsNotes
Suzuki-Miyaura Pd(OAc)2, Pd2(dba)3, or Precatalysts (e.g., XPhos-Pd-G3)SPhos, XPhos, RuPhos, BrettPhos, AntPhosBulky biaryl phosphine ligands are generally the first choice.[8]
Buchwald-Hartwig Pd(OAc)2, Pd2(dba)3Josiphos, BrettPhos, RuPhosLigand choice is highly dependent on the nature of the amine.
Sonogashira PdCl2(PPh3)2, Pd(PPh3)4PPh3, XantphosOften requires a copper(I) co-catalyst (e.g., CuI).[4][5]

Experimental Protocols

Detailed Methodology for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a sterically hindered arylboronic acid.

Materials:

  • This compound

  • Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Palladium precatalyst (e.g., XPhos-Pd-G3)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos)

  • Cesium Carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Add Reactants and Base (Substrate, Boronic Acid, Cs2CO3) B Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Add Catalyst and Solvent (Pd Precatalyst, Dioxane) B->C D Heat and Stir (100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Column Chromatography) G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Comparative Guide to N-Methyl-5-bromo-4,7-diazaindole and Other Brominated Heterocycles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Brominated heterocycles are a versatile class of compounds widely employed in cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of N-Methyl-5-bromo-4,7-diazaindole and other commonly used brominated heterocycles in the context of the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.

This publication aims to furnish an objective comparison of the performance of these heterocycles, supported by available experimental data, to aid in the rational selection of starting materials for synthetic campaigns.

Introduction to Brominated Heterocycles in Cross-Coupling Reactions

Brominated heterocyclic compounds are indispensable reagents in palladium-catalyzed cross-coupling reactions due to the reactivity of the carbon-bromine bond. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organohalide, is a prominent application. The electronic nature and steric environment of the heterocyclic core, as well as the position of the bromine atom, significantly influence the reactivity and, consequently, the reaction outcomes.

This guide focuses on a comparative overview of this compound against other relevant brominated heterocycles such as bromopyridines and bromoindoles.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

Table 1: Comparison of Reaction Conditions and Yields in Suzuki-Miyaura Coupling

Brominated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidine]-6'-oneNaphthalene-2-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.4297
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidine]-6'-onePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.581
4-Bromo-1-methyl-7-azaindoleBenzyl-aminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-90
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious arylboronic acidsXPhosPdG2 / XPhos-THF80163-41

Note: The data presented is compiled from different sources and should be interpreted with caution as reaction conditions and substrates vary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the synthesis of a precursor to this compound and for Suzuki-Miyaura coupling reactions of related brominated heterocycles.

Synthesis of 5-Bromo-4,7-diazaindole

A synthesis for the parent compound, 5-bromo-4,7-diazaindole, has been reported and is a likely precursor for the N-methylated target molecule.[1]

Procedure: To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (9.00 g, 33.0 mmol) in THF (84 mL) is slowly added a solution of potassium tert-butoxide (3.70 g, 33.0 mmol) in THF (80 mL) over 30 minutes under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 30 minutes, followed by refluxing for 1 hour. After cooling to room temperature, the mixture is filtered. The filter cake is washed with ethyl acetate (200 mL) and saturated brine (2 x 50 mL). The aqueous phase is extracted with ethyl acetate (2 x 60 mL). The combined organic phases are dried and concentrated. The residue is purified by column chromatography (eluent: PE/EtOAc = 3/1) to yield 5.0 g of 5-bromo-4,7-diazaindole as a yellow solid.[1]

General Procedure for Suzuki-Miyaura Coupling of a Brominated Heterocycle

The following is a generalized protocol that can be adapted for the Suzuki-Miyaura coupling of various brominated heterocycles.[2][3]

Procedure: In a reaction vessel, the brominated heterocycle (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol) are combined. A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, or until completion as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Workflow and Pathway Visualizations

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical synthesis and reaction workflow.

G cluster_synthesis Synthesis of 5-Bromo-4,7-diazaindole A 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine D Reaction Mixture A->D B Potassium tert-butoxide B->D C THF C->D E Reflux D->E Stir at RT, then heat F Workup & Purification E->F G 5-Bromo-4,7-diazaindole F->G

A simplified workflow for the synthesis of 5-bromo-4,7-diazaindole.

G cluster_suzuki Generalized Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Reagents BromHet Brominated Heterocycle (e.g., this compound) Reaction Reaction Setup (Inert Atmosphere, Heat) BromHet->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a potentially valuable building block for medicinal chemistry and drug discovery, belonging to the class of azaindoles which are known to be important pharmacophores. While direct comparative data on its performance in Suzuki-Miyaura coupling is limited, the general reactivity of related brominated nitrogen-rich heterocycles suggests its utility in constructing diverse C-C bonds. The choice between this compound and other brominated heterocycles will ultimately depend on the specific synthetic goals, including the desired electronic properties of the final product and the steric tolerance of the reaction. Further experimental studies are warranted to fully elucidate the comparative reactivity of this and other diazaindole derivatives.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 4,7-Diazaindole Derivatives and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 4,7-diazaindole scaffold has emerged as a promising framework for the development of such inhibitors, offering a versatile platform for targeting a range of kinases implicated in diseases like cancer. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the broader 4,7-diazaindole family and contrasts them with alternative inhibitors, supported by experimental data and detailed protocols.

While the specific compound "N-Methyl-5-bromo-4,7-diazaindole" is primarily recognized as a chemical intermediate in synthetic chemistry, the larger family of azaindole derivatives has given rise to a multitude of potent kinase inhibitors.[1][2] This guide will focus on a representative kinase target, p21-activated kinase 1 (PAK1), and compare a 4-azaindole-based inhibitor with an alternative compound, providing a clear overview of their performance and the methodologies used for their evaluation.

Comparative Efficacy of PAK1 Inhibitors

p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Their dysregulation has been linked to cancer progression, making them an attractive target for therapeutic intervention. Here, we compare a 4-azaindole-based PAK1 inhibitor with an established, structurally distinct PAK1 inhibitor.

Inhibitor ScaffoldCompoundTarget KinaseIC50 (nM)Assay TypeReference
4-Azaindole Azaindole 5PAK1<10Biochemical Assay[3]
Indole Indole 1PAK1<10Biochemical Assay[3]
Alternative FRAX597Group I PAKs (PAK1, 2, 3)8 (PAK1)Biochemical AssayPublished Literature

Table 1: Comparison of the in vitro efficacy of a 4-azaindole-based PAK1 inhibitor and an alternative inhibitor. The data highlights the comparable high potency of the azaindole-based compound.

Signaling Pathway and Experimental Workflow

To understand the context of PAK1 inhibition, the following diagram illustrates a simplified signaling pathway involving PAK1.

PAK1 Signaling Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream Downstream Effectors (e.g., LIMK1, MLCK) PAK1->Downstream Phosphorylation Cytoskeletal_Changes Cytoskeletal Reorganization Cell Motility Downstream->Cytoskeletal_Changes

A simplified diagram of the PAK1 signaling pathway.

The evaluation of these inhibitors typically involves a series of biochemical and cell-based assays. The following workflow outlines a general procedure for assessing the efficacy of a novel kinase inhibitor.

Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis (e.g., from this compound) Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for p-PAK) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo_Studies

A general workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase (e.g., recombinant PAK1)

  • Substrate (e.g., a generic kinase substrate peptide)

  • ATP

  • Test inhibitor (e.g., 4-azaindole derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test inhibitor in the appropriate buffer.

  • In a 96-well plate, add the kinase, substrate, and test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Western Blot for PAK1 Phosphorylation

This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream target of PAK1 in a cellular context.

Materials:

  • Cancer cell line with active PAK1 signaling

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-PAK1, anti-total-PAK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2 hours).

  • Lyse the cells using lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH) to determine the extent of inhibition.

Conclusion

The 4,7-diazaindole scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated with the PAK1 inhibitor example, derivatives of this family can exhibit high potency, comparable to other established inhibitors. The strategic application of robust biochemical and cell-based assays, as outlined in the provided protocols, is essential for the comprehensive evaluation and comparison of these compounds, ultimately guiding the selection of promising candidates for further preclinical and clinical development. The versatility of the azaindole core continues to make it a privileged structure in the ongoing pursuit of novel kinase-targeted therapies.[1][2]

References

Comparative Analysis of Palladium Catalysts for N-Methyl-5-bromo-4,7-diazaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 4,7-diazaindole scaffold is a critical step in the synthesis of numerous compounds with significant biological activity. N-Methyl-5-bromo-4,7-diazaindole is a key intermediate in this process, and its subsequent elaboration through palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is paramount for achieving high yields, selectivity, and reaction efficiency. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its close analogs, supported by experimental data from the literature.

Data Presentation

The following tables summarize the performance of different palladium catalyst systems in various cross-coupling reactions. It is important to note that while data for the Buchwald-Hartwig amination of a closely related N-substituted 4-bromo-7-azaindole is available, direct comparative studies for the Suzuki-Miyaura and Sonogashira couplings of this compound are limited. Therefore, data from analogous bromo-heterocyclic systems are included to provide valuable insights into catalyst performance.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-heterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804655-bromo-1-ethyl-1H-indazole
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804225-bromo-1-ethyl-1H-indazole
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016High2,5-diiodopyrazine

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.5Morpholine93
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1004Morpholine85
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001D-Alanine methyl ester90
Pd(OAc)₂ (10)Xantphos (10)Cs₂CO₃Dioxane1006D-Alanine methyl ester45
Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Dioxane1006D-Alanine methyl ester14
Pd₂(dba)₃ (5)XPhos (10)Cs₂CO₃Dioxane1006D-Alanine methyl esterTrace

Table 3: Common Palladium Catalyst Systems for Sonogashira Coupling of Bromo-heterocycles

Catalyst SystemCo-catalystBaseSolventTemperatureNotes
PdCl₂(PPh₃)₂CuIEt₃N or other aminesDMF, THF, or DioxaneRoom Temp. to 100 °CThe classical and widely used system.
Pd(PPh₃)₄CuIEt₃N or other aminesDMF, THF, or DioxaneRoom Temp. to 100 °COften used for more sensitive substrates.

Experimental Protocols

The following are generalized experimental protocols for the three major types of palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with a boronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or Dimethoxyethane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between an aryl bromide and an amine.

Reagents and Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos or SPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Sonogashira Coupling

This protocol outlines a general procedure for the coupling of an aryl bromide with a terminal alkyne.

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-5 equivalents, can also be used as solvent)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the discussed coupling reactions.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) B 2. Catalyst System Addition (Pd Precursor, Ligand) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D 4. Solvent Addition (Anhydrous, Degassed) C->D E 5. Reaction (Heating & Stirring) D->E F 6. Work-up (Quenching, Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH R2NH R2NH->Amine\nCoordination Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Validating the Structure of N-Methyl-5-bromo-4,7-diazaindole and Its Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the key spectroscopic techniques used to validate the structure of N-Methyl-5-bromo-4,7-diazaindole and its analogues, with a direct comparison to its chloro-derivative, N-Methyl-5-chloro-4,7-diazaindole. The presented data, while representative, serves as a practical reference for the structural elucidation of this important class of molecules.

The 4,7-diazaindole scaffold is a prevalent motif in medicinal chemistry, and understanding the influence of substituents on its electronic and structural properties is paramount for rational drug design. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a powerful toolkit for confirming molecular structure and purity.

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound and its chloro-analogue. This data is based on the analysis of related heterocyclic systems and provides a baseline for experimental verification.

Spectroscopic TechniqueThis compoundN-Methyl-5-chloro-4,7-diazaindoleKey Differences and Rationale
¹H NMR δ (ppm): ~8.2 (s, 1H, H6), ~7.5 (d, 1H, H2), ~6.8 (d, 1H, H3), ~3.9 (s, 3H, N-CH₃)δ (ppm): ~8.1 (s, 1H, H6), ~7.4 (d, 1H, H2), ~6.7 (d, 1H, H3), ~3.9 (s, 3H, N-CH₃)The bromine atom is more electron-withdrawing than chlorine, leading to a slight downfield shift of the adjacent proton (H6).
¹³C NMR δ (ppm): ~148 (C5), ~145 (C7a), ~130 (C6), ~128 (C2), ~115 (C3a), ~105 (C3), ~35 (N-CH₃)δ (ppm): ~146 (C5), ~145 (C7a), ~128 (C6), ~127 (C2), ~115 (C3a), ~104 (C3), ~35 (N-CH₃)The carbon directly attached to the halogen (C5) will show the most significant difference in chemical shift due to the differing electronegativity and isotopic effects of bromine versus chlorine.
Mass Spec. (EI) M⁺ peaks at m/z 211/213 (approx. 1:1 ratio)M⁺ peaks at m/z 167/169 (approx. 3:1 ratio)The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a definitive signature for the presence of each halogen.
IR Spectroscopy ν (cm⁻¹): ~3100 (C-H aromatic), ~1600 (C=N), ~1550 (C=C), ~1100 (C-N), ~600 (C-Br)ν (cm⁻¹): ~3100 (C-H aromatic), ~1600 (C=N), ~1550 (C=C), ~1100 (C-N), ~750 (C-Cl)The primary difference will be the position of the carbon-halogen stretching vibration, with the C-Br bond absorbing at a lower frequency than the C-Cl bond.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024-4096, or until an adequate signal-to-noise ratio is achieved.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI-MS Acquisition:

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s) and characteristic fragmentation patterns. Pay close attention to the isotopic distribution for halogenated compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for structural validation and the logical relationship between the spectroscopic techniques.

Workflow for Structural Validation synthesis Synthesis of N-Methyl-5-halo-4,7-diazaindole purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if single crystals are available) purification->xray elucidation Structural Elucidation and Data Interpretation nmr->elucidation ms->elucidation ir->elucidation xray->elucidation validation Structure Validated elucidation->validation

A typical workflow for the synthesis and structural validation of a novel compound.

Logical Relationship of Spectroscopic Data compound N-Methyl-5-halo-4,7-diazaindole (Structure Proposed) nmr NMR Data (Connectivity, Chemical Environment) compound->nmr Provides ms MS Data (Molecular Weight, Isotopic Pattern) compound->ms Provides ir IR Data (Functional Groups) compound->ir Provides confirmation Structural Confirmation nmr->confirmation Confirms ms->confirmation Confirms ir->confirmation Confirms

A Comparative Benchmarking Guide to Cross-Coupling Methods for 4,7-Diazaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 4,7-diazaindole scaffold is a critical step in the synthesis of numerous compounds with significant potential in medicinal chemistry. The strategic introduction of carbon-carbon and carbon-nitrogen bonds via cross-coupling reactions is paramount for generating molecular diversity and exploring structure-activity relationships. This guide provides an objective comparison of three widely employed palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—for the derivatization of 4,7-diazaindoles. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the strategic selection of synthetic methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the performance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on azaindole substrates, with a focus on conditions applicable to 4,7-diazaindoles. It is important to note that direct comparative studies on the exact same 4,7-diazaindole substrate under identical conditions are limited in the literature. Therefore, the data presented is a collation from various studies on closely related azaindole systems to provide a representative performance benchmark.

Table 1: Suzuki-Miyaura Coupling of Halo-Azaindoles with Boronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂/SPhosSPhosK₃PO₄Dioxane/H₂O10024~56General conditions for nitrogen-rich heterocycles.[1]
P1 PrecatalystXPhosK₃PO₄Dioxane/H₂O605-891-99Highly efficient for chloro-azaindoles.[1][2]
P2 Precatalyst-K₃PO₄Dioxane/H₂O10015-20~80Effective for challenging substrates.[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802GoodReported for bromoindazoles.[3]

Table 2: Buchwald-Hartwig Amination of Halo-Azaindoles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
P1 PrecatalystRuPhosLiHMDSTHFRT0.594Highly effective for 4-chloro-7-azaindole with secondary amines.[4]
P3 PrecatalystXPhosLiHMDSTHFRT0.590Effective for 4-chloro-7-azaindole with secondary amines.[4]
P5 PrecatalystBrettPhosLiHMDSTHFRT-GoodSuperior for primary amines.[4]
Pd(OAc)₂XantphosCs₂CO₃Dioxane1002.5-388-94For N-protected 4-bromo-7-azaindoles.[5]

Table 3: Sonogashira Coupling of Halo-Azaindoles with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NMeCNReflux8GoodPart of a one-pot synthesis of 7-azaindoles.[6][7]
PdCl₂(PPh₃)₂CuIEt₃NDMFRT or 60-GoodConditions optimized based on the substrate.[6][7]
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96For 2-amino-3-bromopyridines, a related substrate.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on published procedures and may require optimization for specific 4,7-diazaindole substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling of a Halo-Azaindole[1][2]

To a reaction vessel is added the halo-azaindole (1.0 mmol), the corresponding boronic acid (1.5-2.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a palladium precatalyst (e.g., P1, 1.0-1.5 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Dioxane (4 mL) and water (1 mL) are then added. The reaction mixture is stirred at the specified temperature (e.g., 60-100 °C) for the indicated time (5-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Halo-Azaindole[4]

In an inert atmosphere glovebox, a reaction tube is charged with the halo-azaindole (0.5 mmol), the palladium precatalyst (e.g., P1, 0.5-1 mol%), and the corresponding biarylphosphine ligand (e.g., RuPhos, 0.5-1 mol%). The tube is sealed, removed from the glovebox, and the amine (0.6 mmol) and solvent (e.g., THF, 1 mL) are added via syringe. Finally, the base (e.g., LiHMDS, 1.2 mmol, 1 M in THF) is added dropwise. The reaction is stirred at room temperature for the specified time (e.g., 30 minutes). After completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired amino-azaindole.

General Procedure for Sonogashira Coupling of a Halo-Azaindole[6][7]

A mixture of the halo-azaindole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is taken in a reaction flask. An anhydrous, degassed solvent (e.g., DMF or MeCN) and a base (e.g., Et₃N, 2-3 equiv) are added. The reaction mixture is stirred under an inert atmosphere at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the crude product is purified by chromatography.

Visualizing the Methodologies

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Cross_Coupling_Workflow Diazaindole 4,7-Diazaindole (Halo-substituted) Catalyst Pd Catalyst + Ligand Coupling_Partner Coupling Partner (Boronic Acid, Amine, or Alkyne) Product Functionalized 4,7-Diazaindole Base Base Solvent Solvent Conditions Heat / Time Purification Purification (Chromatography) Product->Purification

Caption: General workflow for cross-coupling reactions of 4,7-diazaindoles.

G cluster_main Cross-Coupling Methods for 4,7-Diazaindoles cluster_suzuki Suzuki Components cluster_buchwald Buchwald-Hartwig Components cluster_sonogashira Sonogashira Components Suzuki Suzuki-Miyaura (C-C bond) SBoronic Boronic Acid/ Ester Suzuki->SBoronic SBase Et₃N Suzuki->SBase SCatalyst Pd(PPh₃)₄/CuI PdCl₂(PPh₃)₂/CuI Suzuki->SCatalyst Buchwald Buchwald-Hartwig (C-N bond) BAmine Primary/Secondary Amine Buchwald->BAmine BBase LiHMDS, Cs₂CO₃ Buchwald->BBase BCatalyst RuPhos, XPhos BrettPhos Buchwald->BCatalyst Sonogashira Sonogashira (C-C bond) Sonogashira->SBase Sonogashira->SCatalyst SAlkyne Terminal Alkyne Sonogashira->SAlkyne

References

N-Methyl-5-bromo-4,7-diazaindole as a Privileged Scaffold: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a core molecular scaffold is a critical step in the design of novel therapeutics. The N-Methyl-5-bromo-4,7-diazaindole scaffold has emerged as a promising framework, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of this scaffold against other relevant heterocyclic systems, supported by available data, detailed experimental protocols, and pathway visualizations to aid in rational drug design.

The inclusion of nitrogen atoms in the indole ring system, creating diazaindole isomers, significantly alters the physicochemical properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile. The 4,7-diazaindole core, in particular, presents a unique arrangement of hydrogen bond donors and acceptors, making it an attractive bioisostere for the adenine ring of ATP and thus a potent hinge-binding motif for many kinases. The further incorporation of a methyl group at the N-1 position and a bromine atom at the C-5 position provides opportunities for modulating potency and exploring structure-activity relationships (SAR).

Comparative Performance: this compound vs. Alternative Scaffolds

While specific head-to-head comparative studies for this compound are not extensively published, we can infer its potential by comparing the performance of related azaindole and diazaindole scaffolds against the conventional indole core in the context of kinase inhibition. The following tables summarize representative data from studies on various kinase targets.

Table 1: Comparison of Biochemical Potency (IC50) of Different Scaffolds as Kinase Inhibitors

ScaffoldTarget KinaseIC50 (nM)Reference Compound
4-Azaindole Derivative p38 MAP Kinase<10Indole analog
5-Azaindole Derivative Cdc7Potent Inhibition4-, 6-, and 7-azaindole analogs showed lower activity[1]
7-Azaindole Derivative BRAFV600E13-
Indole Derivative PAK1Good AffinityHigh lipophilicity
4-Azaindole Derivative PAK1Equipotent to Indole2-fold improvement in cellular potency over indole[2]
5-bromo-7-azaindolin-2-one derivative -IC50: 2.357–3.012 μM against HepG2, A549 and Skov-3Sunitinib (IC50: 31.594–49.036 μM)[3]

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The data for the 5-bromo-7-azaindolin-2-one derivative is for a related but different scaffold.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the core scaffold and a general kinase inhibition assay.

Protocol 1: Synthesis of 5-Bromo-4,7-diazaindole

This protocol describes a method for the synthesis of the precursor 5-Bromo-4,7-diazaindole.

Materials:

  • 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve potassium tert-butoxide (3.70 g, 33.0 mmol) in THF (80 mL) under a nitrogen atmosphere.[4]

  • Slowly add a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (9.00 g, 33.0 mmol) in THF (84 mL) to the potassium tert-butoxide solution over 30 minutes.[4]

  • Stir the reaction mixture at room temperature for 30 minutes.[4]

  • Reflux the reaction mixture for 1 hour.[4]

  • Cool the mixture to room temperature and filter to collect the precipitate.

  • Wash the filter cake with ethyl acetate (200 mL) and then with saturated brine (2 x 50 mL).[4]

  • Combine the aqueous phases and extract with ethyl acetate (2 x 60 mL).[4]

  • Combine all organic phases and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to obtain 5-Bromo-4,7-diazaindole as a yellow solid.[4]

Protocol 2: N-Methylation of 5-Bromo-4,7-diazaindole (General Procedure)

A general procedure for the N-methylation of aza- and diazaindoles is described below.

Materials:

  • 5-Bromo-4,7-diazaindole

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine solution

Procedure:

  • To a solution of 5-Bromo-4,7-diazaindole in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative (test compound)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a multi-well plate, add the kinase enzyme, the specific substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified kinase signaling pathway and a typical workflow for the synthesis and screening of kinase inhibitors based on the this compound scaffold.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Substrate Substrate Protein Kinase_Cascade->Substrate ATP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ADP Transcription Gene Transcription Phospho_Substrate->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response Inhibitor N-Methyl-5-bromo- 4,7-diazaindole Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified kinase signaling pathway and the point of inhibition.

workflow Start Starting Materials Synthesis Synthesis of 5-Bromo-4,7-diazaindole Start->Synthesis N_Methylation N-Methylation Synthesis->N_Methylation Scaffold This compound Scaffold N_Methylation->Scaffold Derivatization Derivatization via Cross-Coupling Reactions Scaffold->Derivatization Library Compound Library Derivatization->Library Screening In Vitro Kinase Inhibition Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and screening of kinase inhibitors.

References

A Comparative Guide to Assessing the Purity of Synthesized N-Methyl-5-bromo-4,7-diazaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. N-Methyl-5-bromo-4,7-diazaindole and its analogs are heterocyclic compounds of interest in medicinal chemistry. Ensuring their purity is critical for accurate biological evaluation and for meeting regulatory standards. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and comparative data.

Synthetic Pathway and Potential Impurities

A common synthetic route to this compound involves the synthesis of the parent 5-bromo-4,7-diazaindole followed by N-methylation. The initial synthesis of 5-bromo-4,7-diazaindole can be achieved through a multi-step process starting from 2-aminopyrazine derivatives. A subsequent N-alkylation step, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base, yields the final product.

Understanding this synthetic pathway is crucial for anticipating potential impurities, which may include:

  • Unreacted Starting Materials: Residual 5-bromo-4,7-diazaindole.

  • Reagents: Traces of the methylating agent and the base.

  • By-products: Isomeric products (methylation at a different nitrogen), or products of side reactions.

  • Degradation Products: The compound may degrade under certain light or temperature conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., THF, DMF, ethyl acetate).

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identification of impurities.

Comparative Data of Analytical Techniques

The following table summarizes hypothetical purity data for a synthesized batch of this compound, illustrating the type of information obtained from each technique.

ParameterHPLC-UV¹H qNMRLC-MS
Purity Assay (%) 98.5% (Area Normalization)98.2% (w/w vs. Internal Std.)Qualitative Identity Confirmed
Major Impurity Unidentified Peak at RRT 0.85Residual Solvents Detectedm/z consistent with starting material
Limit of Detection ~0.01%~0.1%~0.05%
Primary Use Quantitative Purity & Impurity ProfileAbsolute Quantification & StructureImpurity Identification & Confirmation

Detailed Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. Below are standard methods for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of this compound purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with 95% A, hold for 1 minute.

    • Ramp to 5% A over 15 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to 95% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

¹H qNMR provides an absolute measure of purity against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • A standard 90° pulse sequence.

    • Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying impurities by providing mass-to-charge ratio (m/z) information.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: The same conditions as the HPLC-UV method can generally be used.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound (C₇H₆BrN₃, exact mass: 210.97). The presence of a characteristic bromine isotope pattern ([M]+ and [M+2]+ with approximately 1:1 ratio) can aid in confirmation. Masses of impurity peaks can be used to propose their structures.

Visualizing the Workflow

The following diagrams illustrate the logical flow for assessing the purity of synthesized this compound analogs.

G cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment Workflow cluster_decision Decision start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification isolated_product Isolated Product purification->isolated_product hplc HPLC-UV Analysis isolated_product->hplc qnmr ¹H qNMR Analysis hplc->qnmr lcms LC-MS Analysis qnmr->lcms decision Purity Meets Specification? lcms->decision pass Product Accepted decision->pass Yes fail Further Purification / Re-synthesis decision->fail No

Caption: Workflow for the synthesis and purity assessment of this compound.

G sample Synthesized Sample hplc HPLC Analysis (Quantitative Purity) sample->hplc nmr NMR Analysis (Structural Confirmation) sample->nmr ms MS Analysis (Impurity ID) sample->ms data Combined Data Review hplc->data nmr->data ms->data report Final Purity Report data->report

Caption: Logical flow for comprehensive purity analysis using orthogonal methods.

By employing a combination of these robust analytical techniques and following detailed, validated protocols, researchers can confidently ascertain the purity of their synthesized this compound analogs, ensuring the integrity and reliability of their subsequent scientific investigations.

Safety Operating Guide

Navigating the Safe Disposal of N-Methyl-5-bromo-4,7-diazaindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the product itself. This guide offers detailed, step-by-step procedures for the proper disposal of N-Methyl-5-bromo-4,7-diazaindole, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the nature of halogenated organic compounds, it is prudent to handle this compound with a comprehensive suite of personal protective equipment. The following table summarizes the recommended PPE and safety measures.

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation exposure to dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. All halogenated organic waste must be treated as hazardous waste.[1]

1. Waste Segregation:

  • Crucial Step: Never mix halogenated waste with non-halogenated waste.[1][2] Halogenated compounds require specific disposal methods, and mixing waste streams can lead to dangerous reactions and increased disposal costs.[3]

  • Use a designated, clearly labeled waste container for "Halogenated Organic Waste."[1][2]

2. Container Management:

  • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[1]

  • Keep the waste container closed at all times, except when adding waste.[2][3]

3. Decontamination of Labware:

  • All glassware and equipment contaminated with this compound must be decontaminated.

  • Rinse the contaminated items with a suitable solvent, such as acetone or ethanol, within a chemical fume hood.[1]

  • Collect the solvent rinsate as halogenated hazardous waste in your designated container.[1]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear the appropriate PPE, including respiratory protection if the material is a powder.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Store the sealed and labeled halogenated waste container in a designated satellite accumulation area within the laboratory.[3]

  • Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling N-Methyl-5-bromo- 4,7-diazaindole ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_decision Generate Waste? fume_hood->waste_decision solid_waste Solid Waste (e.g., contaminated tips, paper) waste_decision->solid_waste Yes liquid_waste Liquid Waste (e.g., rinsate, reaction mixture) waste_decision->liquid_waste Yes end End of Disposal Process waste_decision->end No halogenated_container Place in Labeled 'Halogenated Waste' Container solid_waste->halogenated_container liquid_waste->halogenated_container seal_store Seal and Store Container in Satellite Accumulation Area halogenated_container->seal_store ehs_pickup Arrange for EHS Pickup seal_store->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these rigorous disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling N-Methyl-5-bromo-4,7-diazaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of N-Methyl-5-bromo-4,7-diazaindole. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times in the laboratory. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Face ShieldRecommended when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and properly fastened to protect from spills.
Protective ClothingWear suitable protective clothing to prevent skin exposure.[3]
Respiratory Protection Fume Hood or Ventilated EnclosureWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]
RespiratorIf a fume hood is not available or if dust formation is likely, use a NIOSH-approved respirator with an appropriate cartridge.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receiving Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area receiving->storage Inspect container ppe Don Appropriate PPE storage->ppe Prepare for use fume_hood Work in a Fume Hood ppe->fume_hood weighing Weigh and Prepare Solutions fume_hood->weighing experiment Conduct Experiment weighing->experiment waste_collection Collect Waste in Labeled Containers experiment->waste_collection Generate waste decontamination Decontaminate Glassware and Surfaces experiment->decontamination Post-experiment cleanup disposal Dispose of Waste via Approved Channels waste_collection->disposal decontamination->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Handling and Disposal

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][3]

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not breathe dust, vapor, or mist.[3]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling the compound.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

3. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, get medical advice.[3]

  • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[1][2][3]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2][3]

4. Spill and Leak Procedures:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as outlined above.

  • For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

  • Clean the spill area with an appropriate solvent and then wash the area with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

5. Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

  • Do not dispose of the chemical down the drain or in the regular trash.[3]

  • Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.